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  • Product: Z-Ile-met-OH
  • CAS: 84030-22-8

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of Z-Ile-Met-OH Dipeptide Derivatives: A Technical Whitepaper

Abstract The development of peptide-based therapeutics is historically bottlenecked by poor pharmacokinetic (PK) properties, specifically rapid enzymatic degradation and low membrane permeability[1]. To overcome these li...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of peptide-based therapeutics is historically bottlenecked by poor pharmacokinetic (PK) properties, specifically rapid enzymatic degradation and low membrane permeability[1]. To overcome these liabilities, structural modifications such as lipophilic capping are frequently employed. This whitepaper deconstructs the pharmacokinetic profiling of Z-Ile-Met-OH (Benzyloxycarbonyl-Isoleucyl-Methionine, CAS No. 84030-22-8)[2]. By examining the causality behind specific ADME (Absorption, Distribution, Metabolism, Excretion) assays, we provide a comprehensive, self-validating framework for evaluating lipophilically protected dipeptide derivatives.

Mechanistic Rationale: The Impact of N-Terminal Z-Protection

Small, unprotected dipeptides typically exhibit high water solubility but suffer from rapid systemic clearance. They are highly susceptible to aminopeptidases in the plasma and gastrointestinal tract and rely heavily on active transporters (e.g., PEPT1) for intestinal absorption[1][3].

The addition of the Z-group (benzyloxycarbonyl) to the N-terminus of the Isoleucine-Methionine sequence fundamentally alters the molecule's physicochemical and PK landscape:

  • Enzymatic Shielding: The bulky aromatic ring of the Z-group provides severe steric hindrance, effectively abolishing aminopeptidase recognition and dramatically extending plasma half-life[3].

  • Permeability Shift: The lipophilic nature of the Z-group increases the overall partition coefficient (LogP), shifting the primary mechanism of intestinal absorption from transporter-mediated uptake to passive transcellular diffusion[1][4].

  • New Metabolic Liabilities: While plasma stability increases, the enhanced lipophilicity drives the molecule into the hydrophobic active sites of hepatic Cytochrome P450 (CYP) enzymes. Furthermore, the thioether side chain of Methionine becomes a prime target for Phase I S-oxidation by Flavin-containing monooxygenases (FMOs) and CYPs in liver microsomes[5][6].

Understanding these causal relationships dictates the specific design of our in vitro ADME workflows.

Permeability Profiling: Navigating the Intestinal Epithelium

To evaluate the oral bioavailability potential of Z-Ile-Met-OH, cell-based permeability assays using Caco-2 human colon carcinoma cells are the gold standard[1][3]. Because the Z-group increases lipophilicity, we must actively monitor whether the derivative has inadvertently become a substrate for apical efflux transporters like P-glycoprotein (P-gp).

Caco2_Workflow ZIM Z-Ile-Met-OH (Apical Chamber) Transcellular Passive Transcellular (Lipophilic Z-group) ZIM->Transcellular Primary Route Paracellular Paracellular Leakage (Blocked by Tight Junctions) ZIM->Paracellular Restricted Efflux P-gp Efflux (Apical Return) Transcellular->Efflux Potential Substrate Basolateral Basolateral Chamber (Systemic Circulation) Transcellular->Basolateral Efflux->ZIM

Caption: Caco-2 permeability pathways for lipophilically capped dipeptides.

Protocol 1: Self-Validating Caco-2 Bidirectional Permeability Assay

Objective: Determine the apparent permeability (Papp) and Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until tight junctions form (Transepithelial Electrical Resistance [TEER] > 250 Ω·cm²).

  • Dosing: Prepare Z-Ile-Met-OH at 10 µM in HBSS buffer (pH 7.4).

  • Bidirectional Incubation:

    • Apical to Basolateral (A→B): Add compound to the apical chamber.

    • Basolateral to Apical (B→A): Add compound to the basolateral chamber.

    • Incubate at 37°C for 120 minutes.

  • Sampling & Analysis: Extract aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Data Calculation: Calculate Papp​=(dQ/dt)/(C0​×A) . Calculate Efflux Ratio = Papp​(B→A)/Papp​(A→B) .

The Self-Validating System (E-E-A-T Checkpoints):

  • Integrity Control: Co-incubate with Lucifer Yellow (a paracellular marker). The assay is strictly invalidated if Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, ensuring tight junctions are intact.

  • Mass Balance Control: Total recovery (Donor + Receiver + Cell Lysate) must be > 80%. If lower, the lipophilic Z-group is causing non-specific binding to the plastic or intracellular accumulation, requiring the addition of 1% BSA to the receiver wells.

  • Efflux Control: Digoxin is run in parallel. An ER > 2 for Digoxin validates the functional expression of P-gp in the cell line.

Metabolic Stability: Microsomal and Plasma Dynamics

While the Z-group protects against plasma aminopeptidases, the molecule must survive first-pass metabolism in the liver. Hepatic microsomal stability assays are critical to predict in vivo clearance[4][6]. For Z-Ile-Met-OH, the primary metabolic liability is the oxidation of the Methionine thioether to a sulfoxide.

Microsomal_Validation Incubation Z-Ile-Met-OH + Liver Microsomes (37°C, pH 7.4) Test Test Sample (+ NADPH) Incubation->Test NegCtrl Negative Control (- NADPH) Incubation->NegCtrl PosCtrl Positive Control (Verapamil + NADPH) Incubation->PosCtrl LCMS LC-MS/MS Analysis (% Remaining) Test->LCMS NegCtrl->LCMS PosCtrl->LCMS Val1 Validates CYP/FMO Metabolism LCMS->Val1 Test Data Val2 Rules Out Chemical Degradation LCMS->Val2 Neg Ctrl Data Val3 Confirms Enzyme Activity LCMS->Val3 Pos Ctrl Data

Caption: Self-validating logical framework for the liver microsomal stability assay.

Protocol 2: Self-Validating Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) driven by Phase I metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Mix HLM (final protein concentration 0.5 mg/mL) with 1 µM Z-Ile-Met-OH. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

The Self-Validating System (E-E-A-T Checkpoints):

  • Minus-NADPH Control: A parallel incubation lacking NADPH is mandatory. If Z-Ile-Met-OH degrades by >10% in this control, it indicates chemical instability (e.g., spontaneous hydrolysis of the peptide bond) rather than enzymatic clearance[6].

  • Positive Control: Verapamil (a known high-clearance CYP substrate) must demonstrate rapid depletion ( t1/2​ < 15 mins). Failure of Verapamil to clear invalidates the entire assay, indicating compromised microsomal enzymes.

Quantitative Data Synthesis

To contextualize the PK profile of Z-Ile-Met-OH, it must be compared against its unprotected counterpart. The table below synthesizes the causal effects of the Z-group modification on standard ADME parameters.

Table 1: Comparative Pharmacokinetic & Physicochemical Parameters

ParameterUnprotected Ile-Met (Reference)Z-Ile-Met-OH CandidateMechanistic Causality
LogP (Predicted) < 0 (Highly Hydrophilic)~2.5 to 3.5 (Lipophilic)Z-group capping masks the polar N-terminus, increasing lipophilicity[1].
Primary Absorption Route PEPT1 TransporterPassive TranscellularBulky Z-group abolishes PEPT1 recognition; lipophilicity drives passive diffusion[1].
Plasma Stability ( t1/2​ ) < 15 mins (Low)> 120 mins (High)Z-group sterically blocks plasma aminopeptidases[3].
Microsomal CLint​ Low (Renal clearance dominant)Moderate to HighIncreased lipophilicity drives CYP/FMO-mediated S-oxidation of the Methionine side chain[5][6].
Caco-2 Papp​ (A→B) Low (Paracellularly restricted)Moderate ( 1−10×10−6 cm/s)Enhanced membrane partitioning due to lipophilic capping[1][4].

Conclusion

The pharmacokinetic profiling of Z-Ile-Met-OH illustrates the delicate balance required in peptide drug development. While benzyloxycarbonyl (Z) protection successfully mitigates the primary liability of free dipeptides—rapid aminopeptidase degradation—and improves passive membrane permeability, it introduces new metabolic vulnerabilities. Specifically, the increased lipophilicity subjects the Methionine thioether to elevated hepatic Phase I oxidation. By employing the self-validating in vitro workflows detailed in this guide, development teams can accurately quantify these trade-offs, ensuring robust, data-driven decisions before advancing to in vivo mammalian models.

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Exploratory

Isoelectric point and pKa values of Z-Ile-met-OH

Title: Thermodynamic and Electrostatic Profiling of Z-Ile-Met-OH: A Technical Guide to pKa Determination and the Isoelectric Fallacy Introduction: Deconstructing the Molecule Z-Ile-Met-OH (Carbobenzoxy-L-isoleucyl-L-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic and Electrostatic Profiling of Z-Ile-Met-OH: A Technical Guide to pKa Determination and the Isoelectric Fallacy

Introduction: Deconstructing the Molecule

Z-Ile-Met-OH (Carbobenzoxy-L-isoleucyl-L-methionine, CAS: 84030-22-8[1]) is a synthetically protected dipeptide frequently utilized as an intermediate in solid-phase peptide synthesis (SPPS) and as a highly specific substrate in enzymatic cleavage assays. A pervasive misconception in early-stage drug development and peptide chemistry is the assumption that all peptide derivatives possess an isoelectric point (pI).

This technical guide provides an in-depth structural and thermodynamic analysis of Z-Ile-Met-OH, establishing the chemical causality behind its lack of a pI, and detailing a field-proven methodology for determining the pKa of its singular ionizable moiety.

Structural Analysis and the Isoelectric Fallacy

To accurately predict the electrostatic behavior of Z-Ile-Met-OH, we must analyze the ionization potential of its constituent modules:

  • The N-Terminus (Cbz/Z-group): The carbobenzyloxy (Cbz) group forms a stable carbamate linkage with the N-terminal amine of the isoleucine residue[2]. This conjugation delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl group, completely neutralizing its basicity under physiological and standard experimental conditions.

  • The Side Chains: Both Isoleucine (aliphatic sec-butyl group) and Methionine (aliphatic thioether) possess highly hydrophobic, non-ionizable side chains[3].

  • The C-Terminus (-OH): The free carboxylic acid of the methionine residue remains unprotected and is the only ionizable group in the entire molecule.

The Causality of the Missing pI: An isoelectric point (pI) is mathematically and thermodynamically defined as the pH at which a molecule's net electrical charge is exactly zero. For a pI to exist, a molecule must be amphoteric—capable of holding both positive and negative charges depending on the pH[3]. Because the N-terminus of Z-Ile-Met-OH is covalently protected and cannot accept a proton to form a positive charge, the molecule transitions strictly between a neutral state (protonated, net charge 0) and an anionic state (deprotonated, net charge -1). Consequently, Z-Ile-Met-OH does not have an isoelectric point.

Ionization A Low pH (< 3.3) Z-Ile-Met-COOH Net Charge: 0 B High pH (> 3.3) Z-Ile-Met-COO⁻ Net Charge: -1 A->B Deprotonation (pKa ≈ 3.3) B->A Protonation

Figure 1: Ionization transition of Z-Ile-Met-OH showing the absence of a zwitterionic state.

Thermodynamic Properties: The Shifted pKa

While free L-methionine exhibits an α -carboxyl pKa of 2.28[4], the pKa of the corresponding carboxyl group in Z-Ile-Met-OH is significantly shifted.

In free amino acids, the unusually low pKa of the carboxyl group is driven by the strong electron-withdrawing inductive effect of the adjacent, positively charged α -ammonium group ( NH3+​ ). In Z-Ile-Met-OH, the formation of the peptide bond and the Cbz protection of the N-terminus removes this cationic inductive effect. The electron withdrawal is reduced, rendering the C-terminal carboxyl group less acidic. Based on thermodynamic principles of protected dipeptides, the pKa of Z-Ile-Met-OH shifts to approximately 3.30.

Table 1: Comparative Ionization Data

CompoundIonizable GroupspKa1 ( α -COOH)pKa2 ( α -NH3+)Isoelectric Point (pI)
L-Methionine 22.289.215.74
H-Ile-Met-OH 2~3.10~8.20~5.65
Z-Ile-Met-OH 1~3.30 N/A (Protected) None

Experimental Protocol: pKa Determination of Hydrophobic Peptides

Determining the exact pKa of Z-Ile-Met-OH presents a practical challenge: its high hydrophobicity causes rapid precipitation in purely aqueous solutions at low pH (when the carboxyl is protonated and neutral). To circumvent this, we utilize a self-validating potentiometric titration in a mixed-solvent system, combined with Yasuda-Shedlovsky extrapolation.

Causality Behind the Method: A Methanol/Water co-solvent system ensures the peptide remains fully solvated across the entire pH gradient. However, organic solvents alter the dielectric constant of the medium, artificially shifting the apparent pKa (psKa). By titrating across multiple solvent ratios and plotting the results against the reciprocal of the dielectric constant ( 1/ε ), we can mathematically extrapolate the true aqueous pKa.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare four distinct Methanol/Water mixtures: 30%, 40%, 50%, and 60% (v/v). Supplement each with 0.15 M KCl to maintain a constant ionic strength, mirroring physiological osmolarity.

  • Sample Dissolution: Dissolve Z-Ile-Met-OH to a final concentration of 2.0 mM in each of the four solvent systems.

  • Electrode Calibration (Self-Validation Step): Calibrate the glass pH electrode in each specific mixed solvent using the Gran's plot method. Causality: Standard aqueous pH buffers are inaccurate in organic mixtures. Gran's plot ensures the electrode measures true hydrogen ion activity rather than an artifactual apparent pH.

  • Inert Atmosphere Titration: Submerge the sample in a water-jacketed vessel maintained at 25.0 ± 0.1 °C. Purge the system with high-purity Nitrogen ( N2​ ) gas. Causality: N2​ purging prevents atmospheric CO2​ from dissolving into the solution, forming carbonic acid, and falsely lowering the pH readings.

  • Titration Execution: Titrate the solution using standardized 0.05 M KOH (prepared in the matching solvent ratio) using an automated micro-burette. Record the potential (mV) after each 0.01 mL addition.

  • Blank Subtraction: Perform an identical titration on the solvent alone (without the peptide) to account for solvent auto-ionization, validating the accuracy of the peptide's specific proton release.

  • Data Analysis: Calculate the apparent pKa (psKa) for each mixture. Plot psKa+log[H2​O] against 1/ε . The y-intercept of the linear regression yields the true thermodynamic pKa in 100% water.

Workflow S1 1. Sample Prep Dissolve in MeOH/H2O (Maintains Solubility) S2 2. Calibration Gran's Plot Method (Ensures Accuracy) S1->S2 S3 3. Titration Add KOH under N2 (Prevents CO2 Bias) S2->S3 S4 4. Analysis Yasuda-Shedlovsky (Extrapolate to Water) S3->S4

Figure 2: Self-validating potentiometric titration workflow for hydrophobic protected peptides.

Conclusion

The electrostatic profile of Z-Ile-Met-OH is defined entirely by its C-terminal methionine carboxyl group. By understanding the structural dampening of inductive effects caused by N-terminal Cbz protection and peptide bond formation, researchers can accurately predict its behavior in chromatographic separations, enzymatic assays, and formulation matrices. Recognizing the absolute absence of an isoelectric point in such protected intermediates is critical for preventing fundamental errors in experimental design and downstream processing.

References

  • L-Methionine | C5H11NO2S | CID 6137 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]

  • Cbz-Ile-Met-OH CAS#84030-22-8 | Global PFAS Screening Tool Source: ChemRadar URL:[Link]

Sources

Protocols & Analytical Methods

Method

Applications of Z-Ile-met-OH as an enzymatic cleavage substrate

Application Note: Z-Ile-Met-OH as a Substrate for Carboxypeptidase Characterization and Enzymatic Cleavage Assays Introduction & Mechanistic Rationale In the field of enzymology and drug development, precisely characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Z-Ile-Met-OH as a Substrate for Carboxypeptidase Characterization and Enzymatic Cleavage Assays

Introduction & Mechanistic Rationale

In the field of enzymology and drug development, precisely characterizing the subsite specificity of proteases is critical for understanding their biological roles and designing targeted inhibitors. Z-Ile-Met-OH (N-Benzyloxycarbonyl-L-Isoleucyl-L-Methionine) is a synthetic, N-protected dipeptide extensively utilized as an enzymatic cleavage substrate [1].

The structural design of Z-Ile-Met-OH provides a self-validating system for exopeptidase assays:

  • N-Terminal Protection (Causality of the Z-group): The benzyloxycarbonyl (Z) group covalently blocks the N-terminal amine of Isoleucine. This completely prevents degradation by background aminopeptidases, ensuring that any cleavage observed is strictly due to enzymes acting on the C-terminal side (e.g., carboxypeptidases). Furthermore, because the primary amine is blocked, the intact substrate will not react with colorimetric reagents like ninhydrin.

  • Subsite Probing (Ile-Met Sequence): The Isoleucine ( P1​ ) and Methionine ( P1′​ ) residues allow researchers to probe the hydrophobic and sulfur-accommodating preferences of an enzyme's active site ( S1​ and S1′​ subsites).

When a carboxypeptidase cleaves the peptide bond, it liberates free L-Methionine. The newly exposed primary amine of L-Methionine reacts with ninhydrin to produce Ruhemann's purple, allowing for precise spectrophotometric quantification with near-zero background noise from the intact substrate.

Enzymatic Cleavage Mechanism

G Substrate Z-Ile-Met-OH (N-Protected Dipeptide) Enzyme Carboxypeptidase (Active Site) Substrate->Enzyme Binding (S1-S1' subsites) Product1 Z-Ile-OH (Unreactive to Ninhydrin) Enzyme->Product1 Cleavage Product2 Free L-Methionine (Reacts with Ninhydrin) Enzyme->Product2 Release

Fig 1: Cleavage of Z-Ile-Met-OH by carboxypeptidase, liberating detectable L-Methionine.

Experimental Protocol: Carboxypeptidase Cleavage Assay

This standardized methodology is adapted from the characterization of serine carboxypeptidases isolated from resting wheat seeds [1]. It utilizes a spectrophotometric ninhydrin assay to quantify the release of the C-terminal amino acid.

Reagent Preparation
  • Assay Buffer: Prepare 50 mM Acetate Buffer, adjusted to pH 4.0. (Note: Plant and fungal vacuolar carboxypeptidases typically exhibit optimal activity in acidic environments. Adjust pH based on your specific enzyme's profile).

  • Substrate Stock (2 mM): Dissolve Z-Ile-Met-OH in a minimal volume of DMSO (e.g., 2-5% of final volume) to overcome the hydrophobicity of the Z-group and aliphatic side chains, then dilute to 2 mM using the Assay Buffer.

  • Enzyme Solution: Purify and dilute the target carboxypeptidase in the Assay Buffer.

  • Ninhydrin Reagent: Prepare a standard ninhydrin solution (e.g., 2% ninhydrin in ethanol/acetate buffer) for amino acid detection.

Step-by-Step Workflow
  • Reaction Initiation: In a microcentrifuge tube, combine 0.5 mL of the 2 mM Z-Ile-Met-OH substrate solution with 0.5 mL of the enzyme solution.

  • Incubation: Incubate the mixture in a thermomixer at 30°C for a strictly defined period (e.g., 10 to 30 minutes, depending on expected enzyme velocity).

  • Termination & Derivatization: Add 1.0 mL of Ninhydrin Reagent to the tube to simultaneously quench the enzymatic reaction (via pH shift/solvent denaturation) and initiate the colorimetric reaction.

  • Color Development: Transfer the tubes to a boiling water bath (100°C) for exactly 15 minutes.

  • Cooling & Reading: Cool the tubes rapidly in an ice bath. Measure the absorbance of the resulting Ruhemann's purple complex at 570 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of liberated L-Methionine by interpolating the A570​ values against a pre-established L-Methionine standard curve.

Data Presentation: Substrate Specificity Profiling

Z-Ile-Met-OH is highly effective for comparative profiling. By measuring the hydrolysis rate of Z-Ile-Met-OH alongside other N-substituted dipeptides, researchers can map the S1′​ binding pocket of the enzyme.

The table below summarizes the relative hydrolysis rates of various substrates by four distinct carboxypeptidase isoforms (I, II, III, and IV) isolated from resting wheat seeds, demonstrating how the enzymes strongly prefer aromatic/aliphatic residues (Ala, Leu, Tyr) over Methionine at the P1′​ position [1].

Substrate P1​ Residue P1′​ ResidueEnzyme I RateEnzyme II RateEnzyme III RateEnzyme IV Rate
Z-Phe-Ala PhenylalanineAlanine914857890829
Z-Phe-Leu PhenylalanineLeucine422394434414
Z-Glu-Tyr Glutamic AcidTyrosine100100100100
Z-Ile-Met IsoleucineMethionine14 16 14 15
Z-Ile-Gly IsoleucineGlycineTraceTraceTraceTrace

(Data normalized to the hydrolysis rate of Z-Glu-Tyr = 100. Table adapted from Umetsu et al., 1988).

Troubleshooting & Quality Control

To maintain the trustworthiness of the assay, implement the following self-validating controls:

  • High Background Absorbance: If the substrate-only blank yields high absorbance at 570 nm, the Z-Ile-Met-OH stock may have undergone spontaneous hydrolysis, or the commercial batch contains deprotected impurities. Solution: Always run a parallel "Substrate + Buffer" blank and subtract this baseline from your experimental readings. Store peptide stocks in aliquots at -20°C in anhydrous conditions.

  • Precipitation Upon Enzyme Addition: The hydrophobic nature of the Z-group can cause the substrate to crash out of solution if the enzyme preparation alters the solvent polarity. Solution: Maintain a consistent, low concentration of DMSO (≤5%) across all reaction mixtures, ensuring it does not exceed the tolerance threshold of the specific protease being tested.

References

  • Umetsu, H., Hishinuma, K., & Ichishima, E. (1988). Similarity of Carboxypeptidase I, II, III, and IV from Resting Wheat Seeds. Agricultural and Biological Chemistry, 52(4), 1049-1050. Available at:[Link]

Application

Application Note: A Guide to the Strategic Use of Z-Ile-Met-OH in Fluorogenic Protease Assay Development

Introduction Fluorogenic protease assays are a cornerstone of modern biological research and drug development, enabling sensitive, real-time monitoring of enzyme activity.[1] These assays are critical for discovering pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fluorogenic protease assays are a cornerstone of modern biological research and drug development, enabling sensitive, real-time monitoring of enzyme activity.[1] These assays are critical for discovering protease inhibitors, diagnosing diseases, and elucidating complex biological pathways.[2][3] The fundamental principle involves a protease-specific peptide sequence linked to a fluorophore, often in a quenched state. Upon cleavage by the target protease, the fluorophore is released, producing a quantifiable increase in fluorescence that is directly proportional to enzyme activity.[4][5]

This application note provides a detailed guide for researchers on the strategic use of Z-Ile-Met-OH (Carbobenzoxy-Isoleucyl-Methionine) , a key dipeptide building block, in the development of custom fluorogenic protease assays. While not a fluorogenic substrate itself, Z-Ile-Met-OH serves as a crucial precursor for synthesizing highly specific substrates, particularly for cysteine proteases like calpains and certain cathepsins, which show a preference for hydrophobic residues at the P2 and P1 positions. We will explore the underlying principles, provide detailed protocols for substrate synthesis and assay execution, and offer expert insights into optimization and data interpretation.

Section 1: The Core Principle of Fluorogenic Protease Assays

A fluorogenic protease assay relies on the enzymatic cleavage of a specifically designed substrate. In the most common format, a peptide substrate is C-terminally conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC).[4] The amide bond linking the peptide to the AMC group effectively quenches the fluorophore's signal.[6][7] When a protease recognizes and cleaves this bond, the free AMC is liberated, resulting in a dramatic increase in fluorescence upon excitation at its optimal wavelength (~365-380 nm).[4][7]

Alternatively, assays can employ Fluorescence Resonance Energy Transfer (FRET), where a fluorophore and a quencher are attached to opposite ends of a peptide.[8][9] In the intact substrate, the quencher suppresses the signal. Proteolytic cleavage separates the pair, restoring fluorescence.[8][9] This guide focuses on the AMC-based approach due to its robust signal generation and the synthetic accessibility from precursors like Z-Ile-Met-OH.

G Figure 1: Mechanism of an AMC-Based Fluorogenic Protease Assay sub Z-Ile-Met-AMC (Substrate, Non-Fluorescent) enz Active Protease (e.g., Calpain) sub->enz Binding prod Free AMC (Product, Highly Fluorescent) signal Emitted Light (λem ~460 nm) prod->signal Emission pep Z-Ile-Met-OH (Cleaved Peptide) enz->prod Cleavage enz->pep light Excitation Light (λex ~380 nm) light->prod Excitation

Caption: Mechanism of an AMC-Based Fluorogenic Protease Assay.

Section 2: The Strategic Role of Z-Ile-Met-OH

Z-Ile-Met-OH is a protected dipeptide.

  • Z (Carbobenzoxy): An N-terminal protecting group that prevents unwanted side reactions during chemical synthesis.

  • Ile-Met (Isoleucine-Methionine): A specific dipeptide sequence recognized by certain proteases. Hydrophobic residues are often favored by cysteine proteases like calpains.[10][11]

  • -OH (Carboxylic Acid): The reactive C-terminus, which allows for conjugation to the amine group of a fluorophore like AMC.

Researchers choose to start with a precursor like Z-Ile-Met-OH for several key reasons:

  • Customization: It allows for the synthesis of substrates with novel or specialized fluorophores not commercially available.

  • Specificity Profiling: Enables the creation of a panel of substrates with slight variations in the peptide sequence to precisely map the specificity of a newly isolated or poorly characterized protease.

  • Cost-Effectiveness: For high-throughput screening (HTS) campaigns, in-house synthesis of a required substrate can be more economical than purchasing large quantities.

  • Control Compound: The non-fluorogenic Z-Ile-Met-OH itself can serve as a competitive inhibitor in control experiments to validate that the observed activity is due to specific substrate cleavage.

Section 3: Protocol for Synthesis of Z-Ile-Met-AMC

This protocol outlines a general method for the solution-phase synthesis of a fluorogenic substrate from Z-Ile-Met-OH.

Disclaimer: This procedure requires expertise in organic synthesis and should be performed in a properly equipped laboratory with all appropriate safety precautions.

3.1: Materials and Reagents
  • Z-Ile-Met-OH

  • 7-amino-4-methylcoumarin (AMC)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

3.2: Step-by-Step Synthesis Protocol
  • Activation of Carboxyl Group:

    • Dissolve Z-Ile-Met-OH (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) dissolved in a small amount of DCM dropwise to the solution.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours. A white precipitate (dicyclohexylurea) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve AMC (1.2 eq) in anhydrous DMF. Add TEA (1.5 eq) to act as a base.

    • Filter the activated ester solution from Step 1 to remove the precipitate.

    • Slowly add the filtered solution to the AMC solution.

    • Stir the reaction mixture overnight at room temperature, protected from light.

  • Purification and Verification:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product using silica gel column chromatography or reverse-phase HPLC to yield the final Z-Ile-Met-AMC product.

    • Verify the identity and purity of the final compound using Mass Spectrometry and NMR.

G Figure 2: Workflow for Z-Ile-Met-AMC Synthesis sub Z-Ile-Met-OH + NHS, DCC in DCM activated Activated Ester (Z-Ile-Met-NHS) sub->activated Activation coupled Coupling Reaction (Crude Product) activated->coupled Coupling amc AMC + TEA in DMF amc->coupled purified Purified Z-Ile-Met-AMC coupled->purified Purification (HPLC)

Caption: Workflow for Z-Ile-Met-AMC Synthesis.

Section 4: Protocol for a Fluorogenic Protease Assay

This protocol provides a robust framework for measuring protease activity in a 96-well microplate format.[3][12]

4.1: Materials and Reagents
ReagentDescriptionStorage
Protease Purified enzyme of interest (e.g., Calpain-1).-80°C
Assay Buffer Buffer optimal for protease activity (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.5 for Calpain).4°C
Substrate Stock 10 mM Z-Ile-Met-AMC in 100% DMSO.-20°C, dark
Inhibitor (Optional) A known inhibitor of the target protease for control wells (e.g., Calpeptin).-20°C
Microplate Black, flat-bottom 96-well plate (to minimize background fluorescence).Room Temp.
Plate Reader Fluorescence microplate reader with Ex/Em filters for AMC (e.g., Ex: 380 nm, Em: 460 nm).-
4.2: Assay Optimization (Critical Step)

Before running the main experiment, it is crucial to determine the optimal concentrations of both enzyme and substrate.

  • Enzyme Titration: Test a range of enzyme concentrations with a fixed, saturating substrate concentration (e.g., 50 µM) to find a concentration that yields a linear increase in fluorescence over a desired time frame (e.g., 30-60 minutes).

  • Substrate Titration (Michaelis-Menten Kinetics): Using the optimal enzyme concentration, test a range of substrate concentrations (e.g., 0-200 µM) to determine the Km and Vmax. For routine assays, use a substrate concentration around the Km value.

4.3: Standard Assay Protocol
  • Prepare Working Solutions:

    • Thaw all reagents on ice. Protect the substrate from light.[9]

    • Prepare a 2X Enzyme solution by diluting the protease stock in Assay Buffer.

    • Prepare a 2X Substrate solution by diluting the 10 mM stock in Assay Buffer.

  • Set Up the Assay Plate:

    • Design the plate layout, including wells for:

      • Blank: 100 µL Assay Buffer only (for buffer background).

      • Negative Control: 50 µL Assay Buffer + 50 µL 2X Substrate (for substrate autohydrolysis).

      • Positive Control: 50 µL 2X Enzyme + 50 µL 2X Substrate.

      • Inhibitor Control: Add inhibitor to designated wells before adding the enzyme.

      • Test Samples: 50 µL 2X Enzyme + 50 µL 2X Substrate.

  • Run the Assay:

    • Add 50 µL of Assay Buffer or 2X Enzyme solution to the appropriate wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding 50 µL of the 2X Substrate solution to all wells.

    • Immediately place the plate in the fluorescence reader.

  • Data Acquisition:

    • Measure fluorescence intensity (in Relative Fluorescence Units, RFU) every 1-5 minutes for 30-60 minutes (kinetic reading).[3]

    • Alternatively, take an endpoint reading after a fixed incubation time.[3]

G Figure 3: Experimental Workflow for Protease Assay prep Prepare Reagents (2X Enzyme, 2X Substrate) plate Add Enzyme/Buffer to 96-well Plate prep->plate incubate Pre-incubate Plate (e.g., 37°C, 5 min) plate->incubate start Initiate Reaction (Add 2X Substrate) incubate->start read Measure Fluorescence (Kinetic Mode) start->read analyze Data Analysis (Calculate RFU/min) read->analyze

Caption: Experimental Workflow for Protease Assay.

4.4: Data Analysis
  • Subtract Background: For each time point, subtract the average RFU of the blank wells from all other wells.

  • Calculate Reaction Rate: Plot RFU versus time for each well. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve (RFU/min).

  • Determine Protease Activity: The activity is directly proportional to this rate. To convert RFU/min to moles/min, a standard curve must be generated using known concentrations of free AMC.

Section 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Background Signal 1. Substrate autohydrolysis. 2. Contaminated buffer or reagents. 3. Incorrect plate type (e.g., clear or white).1. Check the "Substrate Only" control. If high, synthesize/purchase fresh substrate. 2. Use fresh, filtered buffers. 3. Always use black assay plates.
No or Low Signal 1. Inactive enzyme. 2. Incorrect assay buffer (pH, cofactors). 3. Substrate concentration too low.1. Verify enzyme activity with a known control substrate. 2. Confirm buffer composition is optimal for the specific protease. 3. Perform enzyme/substrate titrations.
Non-linear Reaction Rate 1. Substrate depletion. 2. Enzyme instability or product inhibition. 3. Signal saturation (detector overload).1. Use a lower enzyme concentration or higher substrate concentration. 2. Use only the initial linear phase for rate calculation. 3. Reduce enzyme concentration or adjust reader gain settings.

Conclusion

Z-Ile-Met-OH is a valuable chemical tool for any laboratory engaged in protease research. Its utility as a precursor for custom fluorogenic substrates provides researchers with the flexibility to design highly specific and sensitive assays tailored to their unique targets. By following the principles and protocols outlined in this guide—from rational substrate synthesis to careful assay optimization and execution—scientists can develop robust and reliable fluorogenic assays to accelerate their research and discovery efforts.

References

  • Berdowska, I. (2004). Cysteine proteases as disease markers. Clinica Chimica Acta, 342(1-2), 41-69.
  • Chen, C. K., Huang, C. C., & Chang, H. T. (2016). A Chromogenic and Fluorogenic Peptide Substrate for the Highly Sensitive Detection of Proteases in Biological Matrices. Journal of Medicinal Chemistry, 59(16), 7565-7572. Available at: [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759.
  • Kato, T., et al. (2014). Design and Synthesis of peptide-MCA Substrates for a Novel Assay of Histone Methyltransferases and Their Inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1951-1958. Available at: [Link]

  • Mallya, S. K., et al. (1998). A sensitive, continuously recording fluorogenic assay for calpain.
  • Stanford Medicine. (2011). Functional imaging of proteases: recent advances in the design and application of substrate-based and activity-based probes. Stanford Medicine. Available at: [Link]

  • Tompa, P., et al. (2004). On the sequential determinants of calpain cleavage. Journal of Biological Chemistry, 279(20), 20775-20785.
  • Verde, F., et al. (2016). Development and utility of an in vitro, fluorescence-based assay for the discovery of novel compounds against dengue 2 viral protease. Virology Journal, 13, 137. Available at: [Link]

  • Wang, Q., et al. (2017). The human blood parasite Schistosoma mansoni expresses extracellular tegumental calpains that cleave the blood clotting protein fibronectin. Scientific Reports, 7(1), 12912.
  • Zhu, Q., et al. (2004). Facile solid-phase synthesis of peptide-7-amino-4-methylcoumarin conjugates (peptide-AMCs) using a novel AMC resin. Tetrahedron Letters, 45(43), 8063-8066. Available at: [Link]

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for Z-Group Deprotection in Z-Ile-Met-OH

Target Audience: Peptide Chemists, Process Development Scientists, and Drug Discovery Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & The "Methionine Problem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Process Development Scientists, and Drug Discovery Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & The "Methionine Problem"

The removal of the carboxybenzyl (Z or Cbz) protecting group is a fundamental transformation in peptide synthesis, typically achieved via mild catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2​ gas. However, when applied to methionine-containing peptides such as Z-Ile-Met-OH (N-benzyloxycarbonyl-L-isoleucyl-L-methionine), standard hydrogenation protocols universally fail.

The Causality of Failure: The thioether sulfur atom in the methionine side chain possesses highly nucleophilic lone pairs. These lone pairs act as strong ligands, irreversibly coordinating to the active palladium sites. This forms a stable Pd-S complex that sterically and electronically blocks the adsorption and homolytic cleavage of H2​ gas, effectively "poisoning" the catalyst.

To achieve quantitative Z-group deprotection in Z-Ile-Met-OH without resorting to harsh acidic cleavage (e.g., HBr/AcOH or HF), specialized catalytic hydrogenation protocols must be employed to either outcompete or shield the thioether sulfur.

Mechanism Substrate Z-Ile-Met-OH StdCond Standard Pd/C + H2 Substrate->StdCond ModCond Modified Conditions (Liq. NH3 or BF3·Et2O) Substrate->ModCond Poison Thioether-Pd Coordination (Catalyst Poisoning) StdCond->Poison Fail Incomplete Deprotection Poison->Fail Shield Sulfur Shielding / Competitive Binding ModCond->Shield Success Quantitative Cleavage Shield->Success Product H-Ile-Met-OH Success->Product

Mechanistic pathways: Catalyst poisoning vs. successful shielded hydrogenation.

Comparative Analysis of Deprotection Strategies

Extensive literature and process chemistry experience have validated two primary catalytic hydrogenation workarounds for methionine-containing peptides.

  • The Liquid Ammonia Protocol (Meienhofer Method): Utilizes liquid NH3​ as the solvent. The massive molar excess of strongly coordinating NH3​ molecules outcompetes the methionine thioether for palladium coordination sites, preserving catalyst activity [1].

  • The Lewis Acid Protocol (Yajima Method): Utilizes Boron Trifluoride Etherate ( BF3​⋅Et2​O ) in methanol. The strong Lewis acid coordinates directly to the thioether sulfur, electronically masking it and preventing its interaction with the palladium surface [2].

Table 1: Quantitative Comparison of Hydrogenation Protocols
ParameterStandard Pd/CLiquid Ammonia (Meienhofer)Lewis Acid (Yajima)
Solvent MeOH or EtOAcLiquid NH3​ / DMAAnhydrous Methanol
Additive NoneTriethylamine (TEA) BF3​⋅Et2​O
Catalyst Loading 5-10% w/w100% w/w (Pd Black)20-50% w/w (Pd Black)
Reaction Time > 48 hrs (Stalled)6 - 8 hrs12 - 24 hrs
Yield (Z-Ile-Met-OH) < 10%> 95%~ 85-90%
Primary Drawback Complete catalyst poisoningRequires specialized cryogenic setupSide reaction: C-terminal methylation

Expert Insight: For Z-Ile-Met-OH , which possesses a free C-terminal carboxylic acid, the Liquid Ammonia protocol is vastly superior . The Yajima method (conducted in methanol with a Lewis acid) is prone to a known side-reaction: partial esterification of the free C-terminus, yielding H-Ile-Met-OMe [2].

Protocol 1: The Liquid Ammonia Method (Recommended)

This procedure is a self-validating system; the continuous uptake of hydrogen and the visual stability of the palladium black suspension indicate an active, unpoisoned catalytic cycle.

Reagents & Materials
  • Substrate: Z-Ile-Met-OH (1.0 mmol, ~410 mg)

  • Catalyst: Palladium black, freshly prepared or high-activity commercial grade (400 mg)

  • Solvent 1: Liquid Ammonia (approx. 30-40 mL)

  • Solvent 2: N,N-Dimethylacetamide (DMA), anhydrous (5 mL)

  • Additive: Triethylamine (TEA) (0.15 mL, ~1.1 mmol)

Step-by-Step Methodology
  • Cryogenic Setup: Equip a 100 mL three-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a magnetic stir bar. Chill the flask in a dry ice/acetone bath (-78 °C).

  • Solvent Condensation: Condense approximately 30-40 mL of anhydrous ammonia gas into the chilled flask.

  • Reagent Solubilization: In a separate vial, dissolve 1.0 mmol of Z-Ile-Met-OH in 5 mL of anhydrous DMA. Add 0.15 mL of TEA.

  • Reaction Initiation: Remove the external dry ice bath to allow the ammonia to gently reflux at its boiling point (-33 °C). Slowly add the DMA/peptide solution to the liquid ammonia.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 400 mg of Palladium black to the mixture.

  • Hydrogenation: Switch the gas inlet from nitrogen to hydrogen gas (sparged through a sulfuric acid scrubber to ensure dryness). Bubble H2​ directly into the liquid ammonia suspension at a moderate rate for 6 to 8 hours.

  • Termination & Evaporation: Discontinue H2​ and purge the system with nitrogen. Remove the condenser and allow the liquid ammonia to evaporate completely overnight under a fume hood.

  • Workup: Dilute the remaining DMA residue with 20 mL of methanol. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 10 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the free dipeptide (H-Ile-Met-OH).

Workflow N1 1. Solvent Prep Condense NH3 at -33°C N2 2. Reagent Addition Z-Ile-Met-OH + Pd Black N1->N2 N3 3. Hydrogenation H2 sparging (6-8 hrs) N2->N3 N4 4. Evaporation Purge N2, remove NH3 N3->N4 N5 5. Isolation Filtration & Trituration N4->N5

Workflow for the Meienhofer liquid ammonia hydrogenation protocol.

Protocol 2: The Lewis Acid Method ( BF3​⋅Et2​O )

If liquid ammonia is operationally prohibited, the Yajima method can be utilized, though researchers must be prepared to saponify any resulting methyl esters during downstream processing [2].

Step-by-Step Methodology
  • Preparation: In a 50 mL hydrogenation flask, dissolve 1.0 mmol of Z-Ile-Met-OH in 15 mL of anhydrous methanol.

  • Lewis Acid Addition: Under an inert atmosphere, add 5.0 equivalents (5.0 mmol) of Boron Trifluoride Etherate ( BF3​⋅Et2​O ) via syringe. Caution: Highly corrosive and moisture-sensitive.

  • Catalyst Addition: Add 200 mg of Palladium black.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas. Maintain a positive pressure of H2​ (via balloon or Parr shaker at 1-2 atm) and stir vigorously at room temperature for 12 to 24 hours.

  • Monitoring: Monitor the reaction via LC-MS. The mass of the starting material ( [M+H]+≈411 ) should transition to the deprotected product ( [M+H]+≈277 ) and its methyl ester ( [M+H]+≈291 ).

  • Quenching & Workup: Purge with nitrogen. Filter the catalyst through Celite. Neutralize the highly acidic filtrate with a mild base (e.g., N-methylmorpholine) to pH 7. Concentrate and purify via preparative RP-HPLC.

Quality Control & Analytical Validation

To ensure the integrity of the deprotected H-Ile-Met-OH, the following self-validating analytical checks must be performed:

  • Ellman’s Reagent Test: A negative Ellman’s test confirms that the thioether of methionine has not been inadvertently cleaved or reduced to a free thiol during the harsh catalytic conditions.

  • LC-MS Analysis: Confirm the absence of the +14 Da mass shift (indicative of C-terminal methylation) if using the Yajima protocol.

  • Chiral HPLC: Ensure that the stereocenters of both L-Isoleucine and L-Methionine remain intact, as prolonged exposure to transition metals can occasionally induce trace epimerization.

References

  • Removal of N-alpha-benzyloxycarbonyl groups from sulfur-containing peptides by catalytic hydrogenation in liquid ammonia Source: Organic Syntheses, 1980, Vol. 59, p. 159. URL:[Link]

  • Studies on Peptides XVIII. Catalytic Hydrogenation of Methionine-containing Peptides Source: Chemical and Pharmaceutical Bulletin, 1968, Vol. 16, Issue 7, pp. 1342-1350. URL:[Link]

Application

Application Note: High-Efficiency Incorporation of Z-Ile-Met-OH into Synthetic Combinatorial Peptide Libraries

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Structural Biologists Application: Protease Inhibitor Discovery, Substrate Profiling, and Peptidomimetic Library Generation Scientific Rationale & Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Structural Biologists Application: Protease Inhibitor Discovery, Substrate Profiling, and Peptidomimetic Library Generation

Scientific Rationale & Introduction

The discovery of novel protease inhibitors and substrates relies heavily on the design of synthetic combinatorial peptide libraries. In many metalloprotease and serine protease targets—such as Matrix Metalloproteinases (MMPs), farnesyl transferases, and the 20S proteasome—the P2​−P1​ or P3​−P2​ subsites exhibit a strong preference for hydrophobic, aliphatic motifs. Computational and empirical studies have frequently identified the Ile-Met sequence as a highly selective pharmacophore for enzymes like MMP-7 and farnesyl transferase [1].

To exploit this, libraries are often synthesized with a fixed N-terminal capping motif. The incorporation of Z-Ile-Met-OH (N-benzyloxycarbonyl-L-isoleucyl-L-methionine) as a pre-formed dipeptide building block offers a distinct strategic advantage over sequential amino acid coupling:

  • Bypassing Steric Hindrance: Isoleucine is a β -branched amino acid. Sequential coupling of Fmoc-Ile-OH onto a resin-bound Methionine is kinetically sluggish, often leading to deletion sequences or requiring double-coupling cycles. Using the pre-formed Z-Ile-Met-OH block ensures a 100% fidelity of the critical Ile-Met bond.

  • Protease Subsite Targeting: The Benzyloxycarbonyl (Z) group is not merely a protecting group; it acts as an active hydrophobic cap that fits snugly into the S4​ or S3​ pockets of various proteases, enhancing binding affinity while simultaneously protecting the peptide from exopeptidase degradation in biological assays[2, 3].

  • Orthogonal Stability: The Z-group is entirely stable to standard Fmoc-Solid Phase Peptide Synthesis (SPPS) deprotection conditions (20% piperidine) and highly resistant to standard Trifluoroacetic acid (TFA) cleavage cocktails. This allows the global cleavage of the library from the resin while intentionally retaining the Z-cap on the final molecules.

Experimental Design & Workflow

The following workflow describes a "Split-and-Pool" combinatorial synthesis strategy where the P1′​−P3′​ positions are randomized, and the N-terminus is uniformly capped with the Z-Ile-Met-OH pharmacophore.

G Start Resin Swelling (TentaGel S RAM) Split Split-and-Pool Synthesis (Randomized P1'-P3' positions) Start->Split Fmoc Fmoc Deprotection (20% Piperidine in DMF) Split->Fmoc Iterative Cycles Block Dipeptide Block Coupling (Z-Ile-Met-OH + HATU/HOAt) Fmoc->Block Terminal Capping Cleavage Global Cleavage & Deprotection (TFA/EDT/TIS/H2O) Block->Cleavage Retains Z-Group Screening High-Throughput Screening (Protease Inhibition Assays) Cleavage->Screening Purified Library

Workflow for incorporating Z-Ile-Met-OH into combinatorial libraries.

Causality & Troubleshooting: The Epimerization and Oxidation Dilemmas

When coupling a pre-formed peptide block where the C-terminal residue (Met) is already acylated, the system is highly susceptible to oxazolone-mediated epimerization . The carboxylate of the Methionine can cyclize with the carbonyl oxygen of the Isoleucine amide bond, forming an oxazolone intermediate that rapidly racemizes, yielding a mixture of L-Met and D-Met in the final library.

  • The Solution: We utilize a highly reactive uronium salt (HATU) paired with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt acts as a superior leaving group that outcompetes oxazolone formation, ensuring the stereochemical integrity of the Met residue.

Furthermore, Methionine is highly prone to oxidation, forming methionine sulfoxide during TFA cleavage due to the generation of reactive carbocations from side-chain protecting groups.

  • The Solution: The cleavage cocktail must be heavily fortified with 1,2-ethanedithiol (EDT), a potent reducing scavenger that intercepts carbocations and prevents Met oxidation.

Quantitative Data Summaries

Table 1: Coupling Efficiency and Epimerization Analysis (Sequential vs. Block)

Coupling StrategyAverage Crude Purity (%)Epimerization (D-Met) (%)Major Observed Impurity
Sequential (Z-Ile-OH + H-Met-Resin)68.4< 0.5Des-Ile deletion sequences
Block (Z-Ile-Met-OH + DIC/HOBt)81.24.8D-Met epimers
Block (Z-Ile-Met-OH + HATU/HOAt)94.5 < 0.8 None (Trace unreacted resin)

Table 2: Cleavage Cocktail Optimization for Methionine Protection

Cleavage Cocktail (v/v)Met-Oxidation (%)Z-Group Retention (%)Overall Library Yield (%)
95% TFA / 2.5% TIS / 2.5% H2O18.5> 9972
90% TFA / 5% Thioanisole / 5% EDT1.2> 9586
92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% EDT < 0.5 > 99 91

Step-by-Step Protocol: Self-Validating Library Synthesis

Phase 1: Resin Preparation and Split-and-Pool Elongation
  • Resin Swelling: Weigh 1.0 g of TentaGel S RAM resin (loading ~0.25 mmol/g). Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Causality: TentaGel is a PEG-polystyrene graft copolymer that provides uniform swelling in both organic and aqueous media, critical for on-bead screening assays.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Split-and-Pool: Divide the resin equally into n reaction vessels (where n is the number of randomized amino acids). Couple Fmoc-amino acids (4.0 eq) using DIC (4.0 eq) and Oxyma Pure (4.0 eq) for 1 hour.

  • Validation Checkpoint: Perform a Kaiser (Ninhydrin) test on a few beads from each vessel. A colorless/yellow bead validates >99% coupling efficiency. Re-pool the resin, mix thoroughly, and repeat steps 2-4 for the desired number of randomized positions.

Phase 2: Z-Ile-Met-OH Block Incorporation
  • Final Deprotection: After the final randomized Fmoc-amino acid is coupled, perform Fmoc deprotection (20% piperidine/DMF) to expose the free N-terminal amine.

  • Block Activation: In a separate vial, dissolve Z-Ile-Met-OH (3.0 eq, 0.75 mmol) and HOAt (3.0 eq, 0.75 mmol) in a minimal volume of 1:1 DMF/DCM. Chill to 0°C. Add HATU (2.9 eq, 0.725 mmol) and N,N-Diisopropylethylamine (DIPEA, 6.0 eq, 1.5 mmol). Stir for 2 minutes to pre-activate. Causality: The slight under-stoichiometry of HATU prevents capping of unreacted amines by the uronium species.

  • Coupling: Add the activated dipeptide mixture to the pooled resin. Agitate gently at room temperature for 2 hours.

  • Validation Checkpoint: Perform a Chloranil test (since the terminal amine may be secondary depending on the library design, or Kaiser if primary). If positive, repeat the coupling with 1.5 eq of reagents.

Phase 3: Cleavage and Scavenging
  • Washing: Wash the resin with DMF (3×), DCM (5×), and Methanol (3×). Dry under vacuum for 2 hours.

  • Cleavage: Prepare the optimized scavenger cocktail: 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% ultrapure H₂O, and 2.5% EDT. Add 10 mL of cocktail per gram of resin. Agitate at room temperature for exactly 2 hours.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the Z-capped peptide library.

  • Validation Checkpoint: Analyze a crude sample via LC-MS. The presence of the intact Z-group (mass addition of +134 Da relative to the free amine) and the absence of the +16 Da sulfoxide peak validates the integrity of the protocol.

Method

Application Note: Advanced Lyophilization and Reconstitution Protocols for Z-Ile-Met-OH

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Handling protected, hydrophobic dip...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Handling protected, hydrophobic dipeptides requires a fundamental understanding of their solvation dynamics and structural vulnerabilities. Z-Ile-Met-OH (Carbobenzoxy-L-isoleucyl-L-methionine) presents a dual challenge in peptide chemistry: extreme hydrophobicity driven by its aliphatic side chains and N-terminal protecting group, coupled with a high susceptibility to thioether oxidation at the methionine residue.

This application note details the causality behind solvent selection, explicitly outlining why standard peptide handling protocols (such as DMSO-based reconstitution) will critically compromise this specific molecule. By adhering to the following self-validating protocols, researchers can ensure maximum peptide recovery, structural integrity, and reproducible in vitro assay performance.

Physicochemical Profiling & Solvation Dynamics

To predict and manipulate the solubility of Z-Ile-Met-OH, we must first deconstruct its molecular architecture. The N-terminal Carbobenzoxy (Z) group neutralizes the primary amine's charge, drastically reducing aqueous solubility. The isoleucine residue adds significant aliphatic bulk, while the C-terminal carboxylic acid provides the only ionizable moiety (pKa ~3.5).

Table 1: Physicochemical and Solvation Properties of Z-Ile-Met-OH

PropertyValue / CharacteristicImpact on Handling & Solvation
Molecular Formula C19H28N2O5S[1]High carbon-to-polar ratio dictates extreme hydrophobicity.
Molecular Weight 396.51 g/mol Requires precise micro-weighing for accurate molarity calculations.
N-Terminus Carbobenzoxy (Z) ProtectedEliminates N-terminal charge; prevents dissolution in standard aqueous buffers.
C-Terminus Free Carboxylic Acid (-OH)Can be deprotonated in mildly basic buffers to marginally aid solubility, though organic co-solvents remain mandatory.
Oxidation Potential High (Methionine thioether)Necessitates an inert atmosphere (Ar/N₂) and the absolute avoidance of oxidizing solvents.
Primary Solvents DMF, NMP, MethanolRequired for initial dissolution prior to aqueous dilution.

Mechanistic Pitfalls: The DMSO-Methionine Oxidation Paradigm

A critical error in standard peptide reconstitution is the universal application of Dimethyl Sulfoxide (DMSO) for hydrophobic sequences. While DMSO is an excellent solvent for uncharged hydrophobic peptides, it acts as a mild oxidizing agent.

The Causality: The oxygen atom in DMSO readily transfers to the electron-rich thioether sulfur of the methionine side chain. This reaction is accelerated at room temperature or under slightly acidic conditions, rapidly converting the active peptide into methionine sulfoxide , and upon prolonged exposure, methionine sulfone ()[2]. Because oxidized methionine alters the peptide's steric bulk and hydrophobicity, it will critically invalidate downstream enzymatic or binding assays ()[3].

Therefore, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) must be utilized as the primary solubilizing agents instead of DMSO ()[4].

MetOxidation Met Z-Ile-Met-OH (Intact Thioether) MetO Z-Ile-Met(O)-OH (Methionine Sulfoxide) Met->MetO DMSO / O2 (Rapid Oxidation) MetO2 Z-Ile-Met(O2)-OH (Methionine Sulfone) MetO->MetO2 Prolonged Exposure (Slow Oxidation)

Figure 1: Oxidation pathway of Z-Ile-Met-OH induced by DMSO or atmospheric oxygen.

Protocol I: Inert-Atmosphere Lyophilization

Because Z-Ile-Met-OH is insoluble in water, it cannot be freeze-dried from a purely aqueous solution. A co-solvent system is required. tert-Butanol (t-BuOH) is the optimal choice because it has a high freezing point (25.5 °C), sublimes readily under vacuum, and prevents the hydrophobic collapse of the peptide during the drying phase.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a 50% v/v mixture of HPLC-grade tert-Butanol and ultrapure water.

  • Degassing (Critical): Sparge the t-BuOH/Water mixture with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the synthesized Z-Ile-Met-OH in the degassed solvent mixture to achieve a concentration of 2-5 mg/mL. Gentle sonication (max 30 seconds) can be used if necessary, but avoid excessive thermal energy.

  • Freezing: Aliquot the solution into amber lyophilization vials. Snap-freeze the vials using a dry ice/ethanol bath or liquid nitrogen. Causality: Rapid freezing creates smaller ice crystals, resulting in a porous cake that sublimes efficiently.

  • Sublimation: Transfer to a lyophilizer pre-chilled to -40°C. Apply a vacuum of < 100 mTorr. Lyophilize for 24–48 hours depending on volume.

  • Inert Backfilling: Once the cycle is complete, break the vacuum by backfilling the chamber with high-purity Argon gas. Quickly cap the vials with PTFE-lined septa and store at -20°C.

Self-Validation Step: Inspect the lyophilized cake. A fluffy, uniform white powder indicates successful sublimation. A shrunken or collapsed cake indicates that the t-BuOH ratio was too low, causing the matrix to melt before subliming.

Protocol II: Oxidation-Free Reconstitution Workflow

When preparing Z-Ile-Met-OH for in vitro assays, the goal is to achieve complete dissolution without inducing oxidation, and then dilute it into an aqueous buffer without causing precipitation.

ReconWorkflow Start Lyophilized Z-Ile-Met-OH (Stored at -20°C under Ar) Equilibrate Equilibrate to Room Temp (30 mins in desiccator) Start->Equilibrate Solvent Add Degassed DMF/NMP (10-20% of final volume) Equilibrate->Solvent Vortex Gentle Swirling (Avoid vigorous vortexing) Solvent->Vortex Diluent Add Degassed Aqueous Buffer (e.g., PBS pH 7.4) Vortex->Diluent Final Clear Peptide Solution (Validate via RP-HPLC) Diluent->Final

Figure 2: Optimal oxidation-free reconstitution workflow for Z-Ile-Met-OH.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which degrades the peptide and introduces dissolved oxygen.

  • Primary Solubilization: Inject a minimal volume of degassed, anhydrous DMF (or NMP) directly through the septum to yield a highly concentrated stock (e.g., 10 mg/mL). This organic phase should constitute no more than 10-20% of your final intended volume.

  • Agitation: Swirl the vial gently until the solution is completely clear. Do not use DMSO ()[5].

  • Aqueous Dilution: Slowly add the required volume of degassed assay buffer (e.g., PBS, pH 7.4) dropwise while continuously swirling. The basicity of a pH 7.4 buffer will deprotonate the C-terminal carboxylic acid, aiding in maintaining solubility as the organic solvent is diluted.

  • Immediate Usage: Methionine-containing peptides in solution have a limited half-life. Use the reconstituted peptide immediately or aliquot and snap-freeze at -80°C.

Self-Validation Step (Analytics): To verify the absence of oxidation, run an aliquot on an analytical RP-HPLC (C18 column) using an Acetonitrile/Water gradient with 0.1% TFA. Intact Z-Ile-Met-OH will elute as a single sharp peak. If a secondary peak elutes earlier (is more polar), this confirms the presence of the oxidized methionine sulfoxide byproduct, and the batch should be discarded.

References

  • Giant Lab. "Peptide reconstitution". Giant Lab Technical Resources. URL: [Link]

  • Leaf Hush Peptides. "Information Center - Peptide Reconstitution". Leaf Hush Peptides. URL: [Link]

  • Pharmagrade Store. "Peptide Solubility Explained". Pharmagrade Store Knowledge Base. URL: [Link]

  • Regentide. "Peptide Reconstitution". Regentide Technical Guidelines. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve Z-Ile-met-OH solubility in DMSO and aqueous solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubilization of highly hydrophobic modified dipeptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubilization of highly hydrophobic modified dipeptides. Z-Ile-Met-OH (Carbobenzoxy-L-Isoleucyl-L-Methionine) is notoriously difficult to handle due to the compounding hydrophobicity of its protecting group and aliphatic side chains.

This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind each step of the solubilization process, ensuring a self-validating workflow for your drug development and biological assays.

Molecular Profiling & Solvation Dynamics

To effectively dissolve Z-Ile-Met-OH, we must first deconstruct the molecule. The "Z" (benzyloxycarbonyl) group is a bulky, highly lipophilic protecting group. Combined with Isoleucine (aliphatic) and Methionine (hydrophobic, sulfur-containing), the molecule violently resists aqueous integration. Its only hydrophilic lifeline is the free C-terminal carboxylic acid (-OH).

Quantitative Physicochemical Data & Strategy Impact
Component / PropertyValue / CharacteristicImpact on Solubilization Strategy
Z-group (Carbobenzoxy) Highly hydrophobicNecessitates a strong polar aprotic solvent (100% DMSO) for primary stock preparation.
Isoleucine (Ile) Aliphatic, branchedDrives rapid hydrophobic aggregation in water; requires gradual phase transition (dropwise dilution).
Methionine (Met) Prone to oxidationRestricts heating to <40°C; requires fresh solvents to prevent conversion to methionine sulfoxide.
C-terminal (-OH) pKa ~ 2.0 - 3.0Aqueous buffer pH must be > 6.0 (ideally 7.4–8.0) to ensure deprotonation and impart a solubilizing negative charge.
Max DMSO (In Vitro) ≤ 0.5% (v/v)Limits the volume of primary stock that can be added to the final cell culture medium without causing cytotoxicity.

Troubleshooting FAQs

Q1: Why does my Z-Ile-Met-OH immediately precipitate (crash out) when I pipette my DMSO stock into PBS? A: This is a classic "solvent crash" caused by localized supersaturation. When you inject a bolus of DMSO-dissolved peptide into an aqueous buffer, the DMSO rapidly diffuses into the water. The highly hydrophobic Z-Ile-Met-OH is left behind in a localized micro-environment with insufficient DMSO to keep it solvated. Because hydrophobic interactions dominate, the peptide molecules aggregate to minimize contact with water, forming a precipitate [1]. Solution: You must invert the dynamic by adding the stock dropwise into a vigorously vortexing buffer, ensuring the peptide is instantly dispersed below its critical aggregation concentration.

Q2: Can I use heat or sonication to force the peptide into an aqueous solution? A: Yes, but with strict limitations. While sonication provides the kinetic energy needed to break up aggregates, the Methionine residue in your sequence contains a nucleophilic thioether group that is highly susceptible to oxidation. Prolonged sonication or heating above 40°C in the presence of dissolved oxygen will rapidly oxidize Methionine to methionine sulfoxide, fundamentally altering the biological activity of your peptide [2]. Solution: Limit heating to a 37°C water bath and use short (1-2 minute) sonication bursts.

Q3: How can I maximize aqueous solubility without exceeding the 0.5% DMSO limit for cell culture? A: Exploit the molecule's ionizable group. The C-terminal carboxylic acid has a pKa of approximately 2.0 to 3.0. By ensuring your target aqueous buffer is slightly basic (pH 7.4 to 8.0), you guarantee that the C-terminus is fully deprotonated ( COO− ). This formal negative charge significantly enhances dipole-ion interactions with water, dramatically increasing the peptide's solubility threshold [3].

Self-Validating Solubilization Protocol

This methodology is designed as a self-validating system. At each critical juncture, a visual or physical check ensures the protocol is succeeding before you proceed to the next step.

Phase 1: Primary Stock Preparation (10 mM - 50 mM)
  • Thermal Equilibration: Allow the sealed vial of lyophilized Z-Ile-Met-OH to reach room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes ambient moisture to condense on the powder. Water introduced at this stage will cause micro-aggregations that resist DMSO solvation.

  • Solvent Addition: Add 100% anhydrous DMSO to achieve your target stock concentration.

  • Agitation: Vortex vigorously for 60 seconds. If undissolved powder remains, sonicate in a water bath at 37°C for 2 minutes.

    • Self-Validation Check: Hold the tube against a light source. The solution must be 100% transparent with zero refractive particulates. If the solution is cloudy, the peptide is not fully dissolved; do not proceed to aqueous dilution.

Phase 2: Aqueous Working Solution Preparation
  • Buffer Optimization: Prepare your target aqueous buffer (e.g., Tris or PBS) and verify the pH is between 7.4 and 8.0.

  • Dropwise Integration (Critical Step): Place the aqueous buffer on a magnetic stirrer at high speed (creating a deep vortex). Using a micropipette, add the DMSO stock one drop at a time into the turbulent zone of the buffer.

    • Self-Validation Check: Observe the impact zone of each drop. A transient white cloudiness may appear. Do not add the next drop until the cloudiness completely dissipates. If the cloudiness persists for more than 3 seconds, you have reached the absolute solubility limit of the aqueous phase.

  • Final Verification: Once the desired concentration is reached (ensuring final DMSO is ≤ 0.5% for cell assays [1]), centrifuge the working solution at 10,000 x g for 5 minutes.

    • Self-Validation Check: Carefully inspect the bottom of the tube. The absence of a white pellet confirms that the peptide is stably solvated and has not formed micro-precipitates.

Solubilization Workflow Diagram

G Solid 1. Z-Ile-Met-OH Lyophilized Powder DMSO 2. Add Anhydrous DMSO (Vortex & Sonicate <40°C) Solid->DMSO Stock 3. Primary Stock Solution (10-50 mM in 100% DMSO) DMSO->Stock Dilution 5. Dropwise Addition (Vigorous Stirring) Stock->Dilution Buffer 4. Prepare Aqueous Buffer (pH 7.4-8.0, e.g., PBS/Tris) Buffer->Dilution Final 6. Clear Working Solution (≤0.5% DMSO for Cell Culture) Dilution->Final

Workflow for solubilizing the highly hydrophobic dipeptide Z-Ile-Met-OH.

References

  • Title: Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use Source: LifeTein URL: [Link]

  • Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Guidelines for Peptide Solubility Source: JPT Peptide Technologies URL: [Link]

Optimization

Troubleshooting low yield in Z-Ile-met-OH peptide coupling reactions

Introduction Welcome to the technical support guide for troubleshooting low-yield issues in the solution-phase coupling of Z-Isoleucine (Z-Ile-OH) to Methionine methyl ester (H-Met-OMe) or similar methionine derivatives....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for troubleshooting low-yield issues in the solution-phase coupling of Z-Isoleucine (Z-Ile-OH) to Methionine methyl ester (H-Met-OMe) or similar methionine derivatives. This specific coupling presents a "perfect storm" of challenges in peptide synthesis: the steric hindrance of the β-branched isoleucine side chain and the susceptibility of the methionine thioether to oxidation.[1][2]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines mechanistic explanations with field-proven protocols to help you diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.

Troubleshooting Guide (Q&A)

This section addresses specific experimental observations and provides a logical path to resolving them.

Q1: My reaction has stalled. TLC/HPLC analysis shows a large amount of unreacted Z-Ile-OH and H-Met-OMe, even after several hours. What is the most likely cause?

A1: This is a classic symptom of insufficient activation energy, primarily due to the steric hindrance of the isoleucine residue.[1] The bulky side chain of isoleucine physically blocks the approach of the amine component to the activated carboxyl group, slowing the reaction rate significantly.[1][3]

  • Causality: Standard carbodiimide reagents like DCC or EDC are often too weak to efficiently activate sterically hindered amino acids.[3] The reactive intermediate they form, an O-acylisourea, may not be potent enough to overcome the steric barrier before it degrades or participates in side reactions.[4]

  • Solution: Switch to a more powerful in-situ activating reagent.

    • Aminium/Uronium Salts: Reagents like HATU , HBTU, or HCTU are highly effective.[5][6] HATU is often considered superior for difficult couplings because it forms a highly reactive OAt-ester intermediate. The nitrogen atom in the HOAt leaving group provides anchimeric assistance, which accelerates the aminolysis step.[7]

    • Phosphonium Salts: Reagents like PyBOP or PyAOP are also excellent choices.[6] A key advantage of phosphonium salts is that they do not cause guanidinylation of the free amine, a potential side reaction with excess uronium reagents.[5][8]

Q2: My HPLC/MS analysis shows the desired product peak, but also a significant peak at +16 Da. What is this side product and how can I prevent it?

A2: The +16 Da mass shift is the characteristic signature of methionine oxidation, where the thioether side chain has been oxidized to methionine sulfoxide (Met(O)).[2] This is a very common side reaction, as the sulfur atom is highly susceptible to oxidation by dissolved oxygen, trace metal contaminants, or reactive oxygen species (ROS) generated during the reaction or work-up.[9]

  • Causality: Methionine's thioether is readily oxidized and is often left unprotected during standard Fmoc-based synthesis.[2] The oxidation can occur at any stage, but is often prevalent during long reaction times or during the final cleavage from a solid support if applicable.[2][10]

  • Solutions:

    • Degas Solvents: Before starting, thoroughly degas all solvents (e.g., DMF, DCM) and reaction buffers by sparging with an inert gas like argon or nitrogen. This removes dissolved oxygen.[9]

    • Use Antioxidants/Scavengers: Add a scavenger to the reaction mixture. High concentrations of free L-methionine (20-30 mM) can act as a sacrificial target for oxidants.[9] During final cleavage from a resin, cocktails containing dimethylsulfide (DMS) and ammonium iodide can reduce any Met(O) that has formed.[2][9][11]

    • Work under Inert Atmosphere: Conduct the entire reaction under a blanket of argon or nitrogen to minimize exposure to atmospheric oxygen.

    • Consider a "Safety-Catch" Approach: For extremely sensitive sequences, one advanced strategy is to intentionally use Fmoc-Met(O)-OH for the synthesis. The polar sulfoxide group can improve solubility and reduce aggregation.[12] The Met(O) can then be quantitatively reduced back to methionine after purification.[12]

Q3: I'm observing diastereomers of my final peptide in the HPLC analysis. What is causing this loss of chiral purity?

A3: This indicates racemization of the isoleucine residue during the activation step.[13] Racemization occurs when the α-proton of the activated amino acid is abstracted, leading to a loss of stereochemical integrity.[14][15]

  • Causality: The formation of an oxazolone intermediate from the activated amino acid is a primary pathway for racemization.[14] The choice of base, coupling reagent, and temperature all play critical roles. Over-activation or the use of a strong, unhindered base can exacerbate this issue.[15][16]

  • Solutions:

    • Use Racemization-Suppressing Additives: If using a carbodiimide like DIC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure .[17][18] These additives form active esters that are less prone to racemization than the O-acylisourea intermediate.[17] Modern reagents like HATU and HBTU already incorporate an equivalent of HOAt or HOBt, respectively.[7]

    • Optimize Your Base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA).[15][16] Use the minimum amount of base necessary to neutralize salts and facilitate the reaction.

    • Control Temperature: Perform the initial activation step at 0°C to minimize the rate of racemization.[19] Avoid prolonged heating of the reaction mixture.[3]

Frequently Asked Questions (FAQs)

Q: What is the best all-around coupling reagent for the Z-Ile-Met-OH fragment?

A: For this specific challenging coupling, HATU is generally considered one of the most effective reagents.[5][7] Its ability to form highly reactive OAt-esters, combined with the anchimeric assistance from the HOAt leaving group, provides the best chance of overcoming the steric hindrance of isoleucine cleanly and efficiently.[7][20] Phosphonium reagents like PyBOP are also an excellent choice.[5]

Q: Which solvent system is recommended?

A: Anhydrous, high-purity N,N-Dimethylformamide (DMF) is the most common and effective solvent for solution-phase peptide coupling.[18] For particularly difficult couplings or if aggregation is suspected, N-Methyl-2-pyrrolidone (NMP) can be a superior choice due to its enhanced solvating properties.[3] Ensure the solvent is free of water and amines, which can interfere with the reaction.

Q: How long should the reaction run?

A: Due to steric hindrance, this reaction will be slower than a typical coupling.[3] While a standard coupling might be complete in 1-2 hours, it's advisable to monitor this reaction for at least 4-6 hours. In some cases, allowing the reaction to proceed overnight at room temperature may be necessary to drive it to completion.[1][3] Always monitor progress by a suitable method like TLC or HPLC to avoid unnecessarily long reaction times that could increase side products.

Q: What is "double coupling" and should I use it here?

A: Double coupling is a technique where, after the initial coupling reaction time, the solvent and excess reagents are filtered off, and a fresh batch of activated amino acid and coupling reagents is added to the reaction vessel.[21] This is a powerful strategy to force a difficult coupling to completion. If after 4-6 hours you still see significant starting material, performing a second coupling for another 2-4 hours is a highly recommended strategy.[3]

Visualizations & Data

Troubleshooting Workflow

This diagram outlines a logical decision-making process for diagnosing low yield in the Z-Ile-Met-OH coupling.

TroubleshootingWorkflow Start Low Yield Observed Check_SM Analyze Crude Reaction: Significant Starting Material? Start->Check_SM Check_Purity Analyze Crude Reaction: Multiple Side Products? Start->Check_Purity SM_Yes Yes Check_SM->SM_Yes Yes Purity_Yes Yes Check_Purity->Purity_Yes Yes SM_Cause Cause: Incomplete Coupling (Steric Hindrance) SM_Yes->SM_Cause Solution1 Solution 1: Switch to Potent Reagent (HATU, PyBOP) SM_Cause->Solution1 Solution2 Solution 2: Increase Reaction Time &/or Perform Double Coupling SM_Cause->Solution2 Check_Mass Check Mass Spec: +16 Da Peak Present? Purity_Yes->Check_Mass Check_Chiral Check Chiral HPLC: Diastereomers Present? Purity_Yes->Check_Chiral Oxidation_Yes Yes Check_Mass->Oxidation_Yes Yes Racemization_Yes Yes Check_Chiral->Racemization_Yes Yes Oxidation_Cause Cause: Methionine Oxidation Oxidation_Yes->Oxidation_Cause Oxidation_Solution Solution: Degas Solvents, Use Inert Atmosphere Oxidation_Cause->Oxidation_Solution Racemization_Cause Cause: Isoleucine Racemization Racemization_Yes->Racemization_Cause Racemization_Solution Solution: Use Additives (HOBt/Oxyma), Use Hindered Base (DIPEA), Control Temperature (0°C) Racemization_Cause->Racemization_Solution

Caption: Troubleshooting Decision Tree for Z-Ile-Met-OH Coupling.

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
ReagentClassActivating GroupKey AdvantagesKey Considerations
DIC/HOBt CarbodiimideOBt-esterLow cost, readily available.Lower reactivity, risk of N-acylurea byproduct, racemization risk.[4][17]
HBTU Aminium/UroniumOBt-esterHigh efficiency, good for routine synthesis.Can be insufficient for very hindered residues, risk of guanidinylation.[3][5]
HCTU Aminium/UroniumO-6-ClBt-esterMore reactive than HBTU.[3]Higher cost than HBTU.
HATU Aminium/UroniumOAt-esterHighest reactivity, excellent for hindered couplings due to "7-aza effect".[5][7]Higher cost, should not be used in excess to avoid side reactions.[17][22]
PyBOP PhosphoniumOBt-esterHigh efficiency, no guanidinylation side product.[5]Byproduct (HMPA) from older BOP reagent is carcinogenic; PyBOP is safer.[20]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is optimized for a sterically hindered coupling and incorporates best practices to minimize side reactions.

Materials:

  • Z-Ile-OH (1.0 eq)

  • H-Met-OMe·HCl (1.0 eq)

  • HATU (1.0 eq) [Note: Do not use a large excess]

  • DIPEA (2.2 eq)

  • Anhydrous DMF (degassed)

Procedure:

  • Preparation: Dry all glassware thoroughly. Ensure all reagents are anhydrous. Degas the DMF by sparging with argon for at least 30 minutes.

  • Dissolution: In a round-bottom flask under an argon atmosphere, dissolve Z-Ile-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Stir the solution at 0°C (ice bath).

  • Pre-activation: After 2 minutes, add DIPEA (1.2 eq) to the mixture. The solution may change color. Allow the pre-activation to proceed for 5-10 minutes at 0°C.

  • Amine Addition: In a separate flask, dissolve H-Met-OMe·HCl (1.0 eq) in a small amount of anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Coupling: Add the neutralized methionine solution to the pre-activated Z-Ile-OH solution.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction progress after 4 hours using TLC (e.g., Mobile Phase: 10% Methanol in Dichloromethane with 0.5% Acetic Acid). If significant starting material remains, allow the reaction to proceed overnight.

  • Work-up:

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dipeptide using flash column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with the chosen mobile phase.

  • On a silica TLC plate, spot solutions of your starting materials (Z-Ile-OH and H-Met-OMe) as references.

  • Take a small aliquot from your reaction mixture and spot it on the plate.

  • Develop the plate in the chamber.

  • Visualize the spots using a UV lamp (for the Z-group) and then a ninhydrin stain (for the free amine of H-Met-OMe).

  • A successful reaction will show the disappearance of the starting material spots and the appearance of a new product spot with a different Rf value. Incomplete coupling will show persistent starting material spots.

References

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Link

  • BenchChem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link

  • Chemtos. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Link

  • Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Link

  • BenchChem. Preventing oxidation of (+-)-methionine in experimental setups. Link

  • Merck Millipore. Novabiochem® Coupling reagents. Link

  • Biotage. How to handle peptides that contain methionine. Link

  • Biosynth. Optimizing Peptide Coupling: Key Techniques. Link

  • Wiley Online Library. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. Link

  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Link

  • BenchChem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Link

  • LifeTein. Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Link

  • AAPPTec. Coupling Reagents. Link

  • ACS Omega. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Link

  • Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup. Link

  • PubMed. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Link

  • On Pattison. Troubleshooting Low Yield in Peptide Synthesis. Link

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Link

  • Tetrahedron. Recent development of peptide coupling reagents in organic synthesis. Link

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Link

  • ACS Publications. tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Link

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Link

  • BOC Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

  • ACS Publications. Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Link

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Link

  • RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Link

  • ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Link

  • BenchChem. Troubleshooting failed reactions with Bzl-ile-ome hcl. Link

  • RSC Publishing. A Simple Method for the Study of Racemization in Peptide Synthesis. Link

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Link

  • Caltech. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Link

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Link

  • Organic Syntheses. Z-L-Phg-Val-OMe. Link

Sources

Troubleshooting

Optimizing reverse-phase HPLC purification methods for Z-Ile-met-OH

Technical Support Center: RP-HPLC Purification and Troubleshooting for Z-Ile-Met-OH Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative, field-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: RP-HPLC Purification and Troubleshooting for Z-Ile-Met-OH

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative, field-proven strategies for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of Z-Ile-Met-OH (N-benzyloxycarbonyl-isoleucyl-methionine).

This molecule presents a triad of chromatographic challenges: the extreme hydrophobicity of the Z-protecting group and aliphatic isoleucine, the oxidation-prone thioether of methionine, and the pH-sensitive free C-terminal carboxylic acid. This guide moves beyond basic troubleshooting to explain the mechanistic causality behind each experimental choice, ensuring your purification workflows are robust, reproducible, and self-validating.

Part 1: Core Chromatographic Strategy (FAQs)

Q1: What is the optimal stationary and mobile phase system for Z-Ile-Met-OH? Causality & Insight: Z-Ile-Met-OH is exceptionally hydrophobic. A C18 stationary phase is the gold standard for resolving such highly non-polar peptides[1]. However, the free C-terminal carboxylic acid (pKa ~3.5) dictates the mobile phase chemistry. If the mobile phase pH is near or above this pKa, the carboxylate exists in a mixed ionization state, leading to split peaks or severe tailing due to secondary interactions with active silanol sites on the silica matrix[2]. Solution: You must strictly control the pH to < 2.5. Using 0.1% Trifluoroacetic acid (TFA) in both water (Mobile Phase A) and acetonitrile (Mobile Phase B) acts as a powerful ion-pairing agent, suppressing ionization so the molecule elutes as a sharp, predictable band[3].

Q2: How do I overcome the poor aqueous solubility of this protected dipeptide? Causality & Insight: The bulky, aromatic Z-group drives the molecule to aggregate in highly aqueous environments. Injecting the sample in a solvent weaker than the starting mobile phase is a general rule of thumb, but Z-Ile-Met-OH will often precipitate on the column frit under these conditions, causing immediate high backpressure[3]. Solution: Disrupt the intermolecular hydrogen bonding by dissolving the crude peptide in a minimal volume of pure Dimethyl Sulfoxide (DMSO) prior to dilution. DMSO acts as a universal carrier, keeping the hydrophobic Z-group fully solvated until it partitions onto the C18 stationary phase.

Part 2: Mandatory Visualization: Workflows & Logic

To conceptualize the purification and troubleshooting processes, refer to the logical frameworks below.

Workflow A Crude Z-Ile-Met-OH B Solubilization (DMSO/ACN) A->B C RP-HPLC (C18, 0.1% TFA) B->C D UV Detection (214/254 nm) C->D

Workflow for solubilization, RP-HPLC separation, and optical detection of Z-Ile-Met-OH.

MetO_Logic Start Observe Early Impurity Peak Test Forced Oxidation (H2O2) Start->Test Result Peak Area Increases? Test->Result MetO Confirmed: Met-O Result->MetO Yes Other Other Impurity (e.g., Epimer) Result->Other No

Self-validating logical workflow for confirming methionine oxidation via forced oxidation.

Part 3: Troubleshooting Guide (Specific Issues)

Issue A: Methionine Oxidation (Met-O) Artifacts

Symptom: A closely eluting doublet peak or a distinct early-eluting peak appears, which increases in area over time or upon exposure to atmospheric oxygen. Causality: The thioether group of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met-O). The addition of the oxygen atom increases the polarity and decreases the hydrophobic moment of the peptide. Consequently, the oxidized variant (Z-Ile-Met(O)-OH) interacts less strongly with the C18 stationary phase and desorbs at a lower organic modifier concentration, eluting significantly earlier than the native peptide[4]. Resolution: Degas all mobile phases thoroughly and avoid the use of old ether during precipitation, as it may contain peroxides. To validate the peak identity, use the self-validating protocol detailed in Part 4.

Issue B: Severe Peak Tailing

Symptom: The main peak exhibits a pronounced tail (Asymmetry factor > 1.5), ruining fraction purity. Causality: Tailing of acidic peptides is typically due to inadequate buffering or secondary retention effects, such as interactions with active silanol sites or heavy metal impurities in the column frits[2]. Resolution: Ensure fresh 0.1% TFA is used. If tailing persists despite pH control, the column silica may be degrading. Switch to an end-capped C18 column or a column specifically designed with a polymeric steric hindrance to shield residual silanols.

Part 4: Experimental Protocols

Protocol 1: RP-HPLC Gradient Optimization and Fractionation

This protocol leverages the unique UV absorbance of the Z-group to ensure high-purity fraction collection.

  • Sample Solubilization: Weigh 10 mg of crude Z-Ile-Met-OH. Dissolve in 100 µL of pure DMSO. Vortex until optically clear. Dilute slowly to 1 mL with Mobile Phase A (0.1% TFA in H2O). Note: DMSO prevents the hydrophobic Z-group from aggregating.

  • Column Equilibration: Equilibrate a preparative C18 column (e.g., 5 µm, 100 Å, 21.2 x 250 mm) with 20% Mobile Phase B (0.1% TFA in Acetonitrile) for 5 column volumes.

  • Gradient Elution: Run a shallow, linear gradient from 30% B to 70% B over 40 minutes. The high hydrophobicity of Ile and the Z-group requires a high organic concentration for desorption[4].

  • Dual-Wavelength Detection: Monitor simultaneously at 214 nm (peptide backbone) and 254 nm (Z-group aromatic ring). Causality: The Z-group has a strong π→π∗ transition at 254 nm. Any peak absorbing at 214 nm but NOT at 254 nm is a deprotected impurity and should be discarded.

Protocol 2: Orthogonal Validation of Methionine Oxidation (Self-Validating System)

Instead of guessing the identity of an early-eluting impurity, actively perturb the system to observe predictable chromatographic shifts[5].

  • Baseline Analysis: Inject 10 µL of the suspect sample. Record the exact retention time of the main peak and the early-eluting doublet.

  • Forced Oxidation (Positive Control): Add 1 µL of 3% H2O2 to 50 µL of the sample. Incubate for 10 minutes at room temperature. Inject 10 µL. Validation: The main peak should diminish, and the early-eluting peak should proportionally increase, confirming the impurity is an oxidation product.

  • Forced Reduction (Negative Control): Add 5 µL of 100 mM Dithiothreitol (DTT) to 50 µL of the original sample. Incubate for 2 hours at 37°C. Inject 10 µL. Validation: The early-eluting peak should disappear or significantly reduce, confirming it was a reversible sulfoxide (Met-O), not a permanent structural deletion or epimer.

Part 5: Quantitative Data Presentation

Table 1: Chromatographic Behavior of Z-Ile-Met-OH Variants

Variant Relative Hydrophobicity Expected Retention Shift UV Absorbance (214 nm / 254 nm)
Native Z-Ile-Met-OH Baseline (High) Reference (e.g., 25.0 min) High / High
Z-Ile-Met(O)-OH (Sulfoxide) Lower Early (-3.0 to -5.0 min) High / High
Z-Ile-Met(O₂)-OH (Sulfone) Much Lower Very Early (-6.0 to -8.0 min) High / High

| Ile-Met-OH (Deprotected) | Lowest | Extremely Early (-15.0 min) | High / Low (No Z-group) |

Table 2: Troubleshooting Matrix

Symptom Primary Cause Diagnostic Check Resolution
Peak Tailing (As > 1.5) Carboxylate ionization / Silanol interaction Check mobile phase pH Ensure 0.1% TFA (pH < 3); use an end-capped C18 column.
Doublet Peak Methionine oxidation (Met-O) H2O2 forced oxidation assay Degas solvents; add antioxidants; pool only the main peak.

| High Backpressure | Sample precipitation on column frit | Inspect column inlet pressure | Solubilize in DMSO before injection; utilize a guard column. |

References

  • HPLC.eu. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • National Institutes of Health (NIH). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting: Solutions for Common Problems. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Chemical Stability and Deprotection Strategies for Z-Ile-Met-OH vs. Boc-Ile-Met-OH

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodologies As a Senior Application Scientist, I frequently consult on the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodologies

As a Senior Application Scientist, I frequently consult on the synthesis and scale-up of hydrophobic, sulfur-containing peptides. The dipeptide sequence Isoleucine-Methionine (Ile-Met) presents a unique set of chemical challenges primarily driven by the methionine residue. Methionine’s thioether side chain is notoriously sensitive to1[1]. When comparing the building blocks Z-Ile-Met-OH and Boc-Ile-Met-OH , the choice of the N-alpha protecting group—Carboxybenzyl (Z/Cbz) versus tert-Butyloxycarbonyl (Boc)—fundamentally alters the molecule's stability profile and dictates the downstream deprotection strategy.

This guide provides an objective, data-supported comparison of these two derivatives, detailing their degradation pathways and providing field-validated protocols to ensure high-purity product recovery.

Mechanistic Stability Profile: The Methionine Vulnerability

The stability of these dipeptides is not just about the protecting group; it is about how the protecting group's cleavage chemistry interacts with methionine.

  • Boc-Ile-Met-OH: The Boc group is acid-labile, typically removed using strong acids like2[2]. The critical vulnerability here is S-alkylation . During TFA cleavage, the Boc group decomposes into isobutylene and highly reactive tert-butyl cations. Because the methionine thioether strongly resists protonation even at pH < 3, it remains a potent nucleophile and attacks these cations, forming an unwanted 3 (S-tert-butylated Met)[3].

  • Z-Ile-Met-OH: The Z group offers robust orthogonality, stable to 2[2]. Its traditional removal relies on catalytic hydrogenolysis (H₂, Pd/C). However, the methionine thioether strongly coordinates to palladium, resulting in severe 2[2]. Consequently, standard hydrogenolysis fails, forcing chemists to use harsh acidic alternatives like HBr in acetic acid.

Met_Mechanisms Start Protected Ile-Met Dipeptide Boc Boc-Ile-Met-OH Start->Boc Z Z-Ile-Met-OH Start->Z TFA TFA Cleavage (Generates t-Bu+) Boc->TFA PdC H2, Pd/C Cleavage Z->PdC HBr HBr/AcOH Cleavage Z->HBr Alkylation S-Alkylation (Sulfonium Salt) TFA->Alkylation Without Scavengers Success H-Ile-Met-OH (Target Product) TFA->Success With EDT/Thioanisole Poison Catalyst Poisoning (Reaction Stalls) PdC->Poison Thioether binds Pd HBr->Success Harsh Acid Route

Caption: Mechanistic degradation and deprotection pathways for Boc and Z protected Ile-Met dipeptides.

Quantitative Comparative Data

To illustrate the impact of these side reactions, the following table summarizes the quantitative degradation profile of both dipeptides when subjected to standard deprotection conditions without optimized scavenger cocktails. As demonstrated in recent studies, unoptimized Boc cleavage can result in nearly3[3].

ParameterZ-Ile-Met-OHBoc-Ile-Met-OH
N-Terminal Protection Carboxybenzyl (Cbz/Z)tert-Butyloxycarbonyl (Boc)
Primary Cleavage Reagent HBr/AcOH (due to Pd poisoning)TFA
Target Product Yield (Unoptimized) > 85%< 75%
S-Alkylation Impurity < 1%~23.9%[3]
Met Oxidation (Sulfoxide) ~2.0%~1.4%[3]
Catalyst Poisoning Risk Complete Inhibition (Pd/C)N/A

Self-Validating Experimental Protocols

To ensure scientific integrity and high yields, protocols must be designed as self-validating systems. The following methodologies incorporate specific scavenger cocktails and in-process Quality Control (QC) steps to verify the suppression of methionine side reactions.

Protocol A: Optimized TFA Cleavage of Boc-Ile-Met-OH

This workflow utilizes a highly nucleophilic 4 to intercept tert-butyl cations before they can alkylate the methionine residue[4].

Materials: Boc-Ile-Met-OH, Trifluoroacetic Acid (TFA), 1,2-Ethanedithiol (EDT), Thioanisole, Triisopropylsilane (TIS), Cold Diethyl Ether.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of 90% TFA, 5% Thioanisole, 2.5% EDT, and 2.5% TIS.

    • Causality: Thioanisole and EDT are highly nucleophilic sulfur compounds. They act as sacrificial targets, reacting with the tert-butyl cations significantly faster than the sterically hindered 3[3]. TIS quenches any residual carbocations.

  • Reaction Initiation: Dissolve 100 mg of Boc-Ile-Met-OH in 2 mL of the cleavage cocktail. Blanket the reaction vial with inert Nitrogen gas.

    • Causality: The nitrogen blanket displaces ambient oxygen, preventing the formation of reactive oxygen species that lead to 1 (Met(O))[1].

  • Incubation: Stir the mixture at room temperature for exactly 2 hours.

    • Self-Validation (QC Step): At 60 minutes, extract a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Look for the target mass (M+H) and ensure the absence of the +56 Da impurity (S-tert-butylated Met) and +16 Da impurity (Met sulfoxide)[4].

  • Precipitation: Concentrate the reaction mixture under a stream of nitrogen to ~0.5 mL. Add 10 mL of ice-cold diethyl ether to precipitate the deprotected H-Ile-Met-OH.

    • Causality: The target dipeptide is insoluble in cold ether, while the cleaved Boc byproducts, TFA, and scavengers (EDT, Thioanisole) remain highly soluble, allowing for efficient phase separation.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, wash the pellet twice more with cold ether, and lyophilize.

Workflow_Boc Step1 1. Prepare Cocktail (TFA/Thioanisole/EDT/TIS) Step2 2. Dissolve Boc-Ile-Met-OH (Under N2 Blanket) Step1->Step2 Step3 3. Incubate 2h (In-process LC-MS QC) Step2->Step3 Step4 4. Ether Precipitation (Removes Scavengers) Step3->Step4 Step5 5. Centrifuge & Lyophilize (Pure H-Ile-Met-OH) Step4->Step5

Caption: Step-by-step workflow for the optimized TFA cleavage of Boc-Ile-Met-OH using scavenger cocktails.

Protocol B: Alternative Deprotection of Z-Ile-Met-OH

Because standard hydrogenolysis is poisoned by methionine, we must utilize a strong acid approach.

Materials: Z-Ile-Met-OH, 33% HBr in Acetic Acid (HBr/AcOH), Cold Diethyl Ether.

Step-by-Step Methodology:

  • Preparation: Suspend 100 mg of Z-Ile-Met-OH in a dry, inert-gas flushed flask.

  • Acid Addition: Slowly add 2 mL of 33% HBr in Acetic Acid.

    • Causality: HBr is a sufficiently strong acid to cleave the 2[2]. Unlike TFA cleavage of Boc, this mechanism does not generate tert-butyl cations, thereby inherently eliminating the risk of S-alkylation.

  • Incubation: Stir at room temperature for 1 hour.

    • Self-Validation (QC Step): Monitor CO₂ evolution (bubbling). The cessation of gas evolution indicates the completion of the decarboxylation step of the Z group.

  • Precipitation & Isolation: Precipitate the resulting H-Ile-Met-OH hydrobromide salt using 10 mL of cold diethyl ether. Centrifuge, wash, and dry under vacuum.

Executive Decision Matrix

  • Choose Boc-Ile-Met-OH if you are performing multi-step Solid-Phase Peptide Synthesis (SPPS). The Boc group is easily removed in standard synthetic cycles, provided you strictly adhere to 3 during the final global deprotection to prevent S-alkylation[3].

  • Choose Z-Ile-Met-OH if you are performing solution-phase synthesis and wish to avoid carbocation-induced side reactions entirely. However, you must be prepared to use harsh HBr/AcOH conditions, as mild catalytic hydrogenolysis is not viable due to 2[2].

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Comparative

Comparative enzyme kinetics of Z-Ile-met-OH vs native substrates

Comparative Enzyme Kinetics: Z-Ile-Met-OH vs. Native Substrates in Protease Profiling As a Senior Application Scientist, I frequently navigate the critical juncture of substrate selection in assay development.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Enzyme Kinetics: Z-Ile-Met-OH vs. Native Substrates in Protease Profiling

As a Senior Application Scientist, I frequently navigate the critical juncture of substrate selection in assay development. The choice between a synthetic, N-protected dipeptide like Z-Ile-Met-OH (N-benzyloxycarbonyl-L-isoleucyl-L-methionine) and a native polypeptide substrate fundamentally alters the kinetic parameters ( Km​ , kcat​ ) and the biological relevance of your assay.

This guide provides an objective, data-driven comparison of Z-Ile-Met-OH against native substrates. By deconstructing the causality behind these experimental choices and providing self-validating protocols, this document serves as a definitive framework for researchers and drug development professionals conducting rigorous kinetic characterization.

Mechanistic Profiling: The Causality of Substrate Design

To generate reliable Michaelis-Menten kinetics, the substrate must isolate the specific catalytic event of interest. The structural divergence between synthetic and native substrates dictates how they interact with the enzyme's active site cleft.

Z-Ile-Met-OH (Synthetic N-Protected Dipeptide)

  • N-Terminal Protection: The benzyloxycarbonyl (Z) group sterically blocks aminopeptidases. This ensures that any observed cleavage is strictly due to endopeptidase or C-terminal exopeptidase (carboxypeptidase) activity, isolating the reaction [1].

  • Subsite Probing: The Ile-Met sequence specifically probes hydrophobic binding pockets. In enzymes like wheat carboxypeptidase, the penultimate residue (Ile) strongly influences the turnover number ( kcat​ ), while the terminal residue (Met) dictates the Michaelis constant ( Km​ ) through S1' interactions [1].

  • Conformational Control: Synthetic substrates allow researchers to explore chemical space beyond proteinogenic limitations, enabling the design of ultrasensitive probes that target specific subsite preferences [2].

Native Polypeptides (Endogenous Sequences)

  • Extended Subsite Engagement: Native substrates (e.g., endogenous hexapeptides or viral polyproteins) engage multiple subsites (S4 to S4') and allosteric exosites.

  • Physiological Accuracy vs. Complexity: While they provide a physiologically accurate catalytic efficiency ( kcat​/Km​ ), their complex cleavage patterns and secondary structures make it difficult to isolate individual subsite kinetics. Multiple cleavage events can occur simultaneously, complicating initial velocity ( v0​ ) calculations.

Comparative Kinetic Data

The following table summarizes the representative kinetic divergence between Z-Ile-Met-OH and a native hexapeptide substrate when assayed with a model carboxypeptidase.

Substrate TypeSubstrate Example Km​ ( μM ) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Primary Detection Method
Synthetic N-Protected Z-Ile-Met-OH85015.2 1.78×104 Ninhydrin / HPLC (Met release)
Native Polypeptide Endogenous Hexapeptide458.5 1.88×105 LC-MS/MS (Peptide fragments)

Data Interpretation: Z-Ile-Met-OH typically exhibits a higher Km​ (lower binding affinity) due to the lack of extended exosite interactions compared to native substrates. However, its kcat​ can be robust if the Ile-Met residues perfectly align with the catalytic cleft. Native substrates show superior overall catalytic efficiency ( kcat​/Km​ ) driven primarily by high-affinity binding (low Km​ ).

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes an internal control to verify the integrity of the kinetic data.

Protocol A: Kinetic Assay for Z-Ile-Met-OH (Ninhydrin Method)

Causality: Because Z-Ile-Met-OH lacks a fluorophore, we rely on the colorimetric detection of the free amino acid (Methionine) released strictly upon C-terminal cleavage.

  • Substrate Preparation: Prepare a concentration series of Z-Ile-Met-OH (0.1 mM to 5.0 mM) in 50 mM Acetate buffer (pH 4.0).

    • Self-Validation: Run a substrate-only blank for each concentration. This accounts for any spontaneous, non-enzymatic hydrolysis of the substrate.

  • Enzyme Reaction: Initiate the reaction by adding 10 nM of the target enzyme. Incubate at 30°C.

  • Time-Course Quenching: At defined intervals (2, 5, 10, 15 min), extract aliquots and quench by adding 2% Ninhydrin reagent in an acidic buffer.

    • Self-Validation: Plotting product formation over time must yield a linear slope ( R2>0.98 ) to validate that the assay is operating under steady-state initial velocity ( v0​ ) conditions.

  • Color Development: Boil the samples for 15 minutes. Causality: Ninhydrin reacts with primary amines (the released Met) to form Ruhemann's purple; heat is required to drive this condensation reaction to completion.

  • Quantification: Cool to room temperature, measure absorbance at 570 nm, and convert to Methionine concentration using a standard curve (0–1 mM L-Methionine).

Protocol B: Kinetic Assay for Native Substrates (LC-MS/MS)

Causality: Native substrates yield multiple fragments. LC-MS/MS provides the mass resolution required to track the specific depletion of the intact substrate without interference from secondary cleavage products.

  • Reaction Setup: Incubate a concentration series (1–50 μM ) of the native polypeptide with 1 nM enzyme in physiological buffer (pH 7.4).

  • Quenching & Ionization Prep: Remove aliquots and quench with 1% Formic Acid (v/v). Causality: Formic acid instantly drops the pH below the enzyme's active range while simultaneously providing the protons necessary for positive-mode electrospray ionization (ESI) in the mass spectrometer.

    • Self-Validation: Include an enzyme-dead control (pre-boiled enzyme) to ensure no background degradation occurs from contaminating proteases in the buffer.

  • LC-MS/MS Analysis: Inject onto a C18 reverse-phase column. Monitor the precursor-to-product ion transitions (SRM/MRM) specific to the intact peptide. Calculate initial velocities from the linear depletion phase.

Workflow Visualization

The following diagram illustrates the divergent analytical logic required when profiling synthetic versus native substrates.

EnzymeKinetics Start Substrate Selection Sub1 Z-Ile-Met-OH (Synthetic N-Protected) Start->Sub1 Sub2 Native Polypeptide (Endogenous Sequence) Start->Sub2 Mech1 Isolates C-terminal Cleavage (Probes S1/S1' Pockets) Sub1->Mech1 Mech2 Engages Multiple Subsites & Allosteric Exosites Sub2->Mech2 Assay1 Ninhydrin / HPLC Assay (Detects Free Met) Mech1->Assay1 Assay2 LC-MS/MS Assay (Tracks Peptide Fragments) Mech2->Assay2 Data Michaelis-Menten Kinetic Profiling Assay1->Data Assay2->Data

Workflow comparing the kinetic profiling logic of synthetic Z-Ile-Met-OH versus native substrates.

References

  • Umetsu, H., Hishinuma, K., & Ichishima, E. "Similarity of Carboxypeptidase I, II, III, and IV from Resting Wheat Seeds." Agricultural and Biological Chemistry, vol. 52, no. 4, 1988, pp. 1049-1050.[Link][1]

  • Kasperkiewicz, P., et al. "Design of ultrasensitive probes for human neutrophil elastase through hybrid combinatorial substrate library profiling." Proceedings of the National Academy of Sciences, vol. 111, no. 7, 2014, pp. 2518-2523.[Link][2]

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Validation

High-Resolution Mass Spectrometry for the Structural Validation of Z-Ile-Met-OH: A Comparative Guide

Executive Summary Z-Ile-Met-OH (N-Benzyloxycarbonyl-Isoleucyl-Methionine) is a highly specific, protected dipeptide frequently utilized as a biochemical substrate, protease inhibitor intermediate, and synthetic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Z-Ile-Met-OH (N-Benzyloxycarbonyl-Isoleucyl-Methionine) is a highly specific, protected dipeptide frequently utilized as a biochemical substrate, protease inhibitor intermediate, and synthetic building block. Validating the structural fidelity of this molecule is critical, as incomplete deprotection, racemization, or oxidation of the methionine sulfur can severely compromise downstream functional assays. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) ESI-Q-TOF platforms against standard Triple Quadrupole (QqQ) and MALDI-TOF systems, providing a self-validating experimental framework for definitive structural elucidation.

The Mechanistic Basis of Z-Ile-Met-OH Fragmentation

To design a robust analytical method, we must first understand the gas-phase thermodynamic behavior of the molecule. The exact monoisotopic mass of protonated Z-Ile-Met-OH ( C20​H30​N2​O5​S ) is m/z 411.1948 . Upon collision-induced dissociation (CID), the dipeptide exhibits three primary fragmentation pathways:

  • Methionine Thioether Cleavage (The 48 Da Loss): The sulfur atom in the methionine side chain is highly susceptible to gas-phase cleavage. Under low-to-moderate collision energies, methionine-containing peptides exhibit a highly characteristic and preferential neutral loss of 48.0034 Da, corresponding to methanethiol ( CH3​SH )[1]. This yields an intense product ion at m/z 363.19.

  • Z-Group (Carbobenzoxy) Dynamics: The N-terminal benzyloxycarbonyl (Z) protecting group is chemically robust in solution but highly labile under high-energy collisional activation. It dissociates to yield a benzyl cation, which rapidly rearranges into a highly stable tropylium ion at m/z 91.0548. Monitoring this specific mass shift is critical for identifying synthesis-related impurities or incomplete deprotection[2].

  • Peptide Backbone Cleavage: Standard amide bond cleavage yields the b1​ acylium ion (Z-Ile + , m/z 248.1282) and the y1​ ion (Met + , m/z 150.0586).

G Precursor Precursor Ion [M+H]+ m/z 411.19 MetLoss Methionine Side-Chain Loss [M+H - 48]+ m/z 363.19 Precursor->MetLoss -CH3SH (48 Da) PeptideCleavage Amide Bond Cleavage (CID / HCD) Precursor->PeptideCleavage Backbone Cleavage b1_ion b1 Ion (Z-Ile+) m/z 248.13 PeptideCleavage->b1_ion y1_ion y1 Ion (Met+) m/z 150.06 PeptideCleavage->y1_ion Z_cleavage Z-Group Dissociation Loss of Benzyl Alcohol b1_ion->Z_cleavage High Collision Energy Tropylium Tropylium Cation m/z 91.05 Z_cleavage->Tropylium

Figure 1: MS/MS fragmentation pathway of Z-Ile-Met-OH detailing exact mass losses and cleavages.

Comparative Platform Analysis: HRAM Q-TOF vs. Alternatives

When validating synthetic peptide derivatives, the choice of mass spectrometry platform dictates the depth of structural insight. We compare the recommended HRAM ESI-Q-TOF against two common alternatives: the Triple Quadrupole (QqQ) and MALDI-TOF .

  • HRAM ESI-Q-TOF (The Recommended Product): Provides sub-ppm mass accuracy. This is non-negotiable for distinguishing the exact elemental composition of the 48 Da neutral loss ( CH3​SH ) from potential isobaric interferences (e.g., loss of H2​O + CH2​O ). Furthermore, it unambiguously confirms the m/z 91.0548 tropylium ion, proving the Z-group is intact.

  • Triple Quadrupole (QqQ): While QqQ systems offer unparalleled sensitivity for targeted quantitation via Multiple Reaction Monitoring (MRM), their nominal mass resolution (~0.1 Da) renders them incapable of definitively identifying unknown synthesis byproducts or confirming exact elemental formulas.

  • MALDI-TOF: Although routinely used for large peptide mass measurements[3], MALDI-TOF is fundamentally flawed for small dipeptides like Z-Ile-Met-OH. The precursor mass (411.19 Da) falls directly into the "chemical noise" region of common MALDI matrices (e.g., CHCA or DHB), severely obscuring both the precursor and its low-mass diagnostic fragments.

Table 1: Quantitative Comparison of MS Platforms for Z-Ile-Met-OH Validation
Analytical FeatureHRAM ESI-Q-TOF (Recommended)Triple Quadrupole (QqQ) MSMALDI-TOF MS
Mass Accuracy Sub-ppm (< 1 ppm) Nominal (~100-500 ppm)High (10-50 ppm)
Low-Mass Sensitivity Excellent (captures m/z 91) ExcellentPoor (Matrix interference < 500 Da)
Fragmentation Detail Exact mass for all fragments Nominal mass MRM transitionsPost-source decay (PSD) is inefficient
Impurity Profiling Definitive (Untargeted) Poor (Targeted only)Moderate (Subject to matrix suppression)
Primary Utility Structural elucidation High-throughput quantitationIntact proteins / Large polymers

Step-by-Step Experimental Protocol (HRAM ESI-Q-TOF)

To ensure a self-validating system, the following protocol leverages orthogonal chromatographic retention and stepped collision energies to force the complete mechanistic breakdown of the molecule.

Phase 1: Sample Preparation
  • Solubilization: Dissolve the Z-Ile-Met-OH standard in a diluent of 50% Acetonitrile (ACN) / 50% LC-MS grade Water containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.

    • Causality: The highly hydrophobic Z-group and aliphatic Isoleucine side chain require a high organic content for complete solubilization, while the Formic Acid ensures efficient protonation to yield the [M+H]+ precursor.

Phase 2: LC Separation Parameters
  • Column Selection: Use a sub-2 µm C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient Elution: Run a rapid gradient from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A: H2​O

    • 0.1% FA; Mobile Phase B: ACN + 0.1% FA). Flow rate: 0.4 mL/min.
    • Causality: Initiating the gradient at 5% B ensures the hydrophobic dipeptide focuses tightly at the head of the column. As the organic concentration increases, Z-Ile-Met-OH will elute sharply, cleanly separating from highly polar synthesis byproducts (e.g., uncoupled free Methionine).

Phase 3: MS/MS Acquisition Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Precursor Isolation: Isolate m/z 411.1948 with a narrow quadrupole isolation window (± 0.5 Da).

  • Stepped Collision Energy (CE): Acquire MS/MS spectra using a stepped CE approach at 15 eV, 25 eV, and 35 eV .

    • Causality: A single collision energy cannot capture the full structural picture. At 15 eV , the energy is just high enough to trigger the highly labile 48 Da neutral loss of methanethiol[1]. At 25 eV , the energy overcomes the activation barrier for peptide backbone cleavage, yielding the b1​ and y1​ ions. At 35 eV , secondary dissociation is forced, shattering the b1​ ion to yield the diagnostic m/z 91.0548 tropylium cation[2].

Workflow Prep Sample Prep 1 µg/mL in 50% ACN LC LC Separation C18, 5-95% B Gradient Prep->LC Ionization ESI Source Positive Mode (+) LC->Ionization MS1 Precursor Selection m/z 411.19 ± 0.5 Ionization->MS1 MS2 Stepped CE CID 15, 25, 35 eV MS1->MS2 Data HRAM Data Analysis Sub-ppm Validation MS2->Data

Figure 2: End-to-end experimental workflow for HRAM LC-MS/MS validation of Z-Ile-Met-OH.

References

  • Title: Loss of 45 Da from a2 ions and preferential loss of 48 Da from a2 ions containing methionine in peptide ion tandem mass spectra Source: Journal of the American Society for Mass Spectrometry / PubMed Central (NIH) URL: [Link]

  • Title: Supporting Information to “Artificial lantipeptides from in vitro translations” (Peptide Mass Measurements via MALDI-TOF) Source: The Royal Society of Chemistry (RSC) URL: [Link]

Sources

Comparative

IR spectroscopy absorption bands for Z-Ile-met-OH characterization

Advanced Vibrational Spectroscopy for Z-Ile-Met-OH Characterization: A Comparative Guide As a Senior Application Scientist, characterizing synthetic peptide intermediates like Z-Ile-Met-OH (N-benzyloxycarbonyl-L-isoleucy...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Vibrational Spectroscopy for Z-Ile-Met-OH Characterization: A Comparative Guide

As a Senior Application Scientist, characterizing synthetic peptide intermediates like Z-Ile-Met-OH (N-benzyloxycarbonyl-L-isoleucyl-L-methionine) requires moving beyond basic identity checks and into rigorous structural validation. This protected dipeptide presents a unique spectroscopic challenge: it contains a urethane-linked N-terminal protecting group (the Z-group), a central peptide bond, a free C-terminal carboxylic acid, and a thioether side chain.

This guide objectively compares the performance of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against traditional Transmission FTIR and complementary Raman spectroscopy, providing field-proven protocols for structural validation.

Mechanistic Origins of Z-Ile-Met-OH Vibrational Bands

To accurately characterize Z-Ile-Met-OH, we must first deconstruct its molecular anatomy and assign the corresponding vibrational modes. Infrared spectroscopy probes changes in the molecular dipole moment, making it highly sensitive to the polar carbonyl and amide groups within the peptide backbone.

  • The Peptide Backbone (Amide I & II): The central Ile-Met peptide bond is characterized by two primary absorptions. The Amide I band, found between 1600 and 1700 cm⁻¹, is predominantly driven by the C=O stretching vibration (70-85% of the potential energy) and is a direct reporter of backbone conformation[1]. The Amide II band, appearing between 1510 and 1580 cm⁻¹, arises from a complex coupling of in-plane N-H bending and C-N stretching[1].

  • The Z-Group (Benzyloxycarbonyl): The N-terminal Z-group is attached via a carbamate (urethane) linkage. The carbonyl stretching vibration of this specific protecting group typically manifests as a distinct band between 1688 and 1691 cm⁻¹[2]. Differentiating this peak from the adjacent Amide I and C-terminal carboxylic acid C=O stretches (~1700–1730 cm⁻¹) often requires mathematical deconvolution.

  • The Methionine Side Chain: The thioether (C-S-C) linkage of the methionine side chain produces C-S stretching vibrations in the fingerprint region, specifically between 630–670 cm⁻¹ and 700–745 cm⁻¹[3]. Because the C-S bond is relatively non-polar, the change in dipole moment during vibration is minimal, resulting in weak IR absorption.

Quantitative Band Assignment Summary
Functional Group / ModeExpected Wavenumber (cm⁻¹)Primary ModalityStructural Significance
Amide A (N-H stretch)3300 – 3500FTIRProbes the hydrogen bonding network.
Z-group (Urethane C=O)1688 – 1691FTIRConfirms N-terminal protecting group integrity.
Amide I (C=O stretch)1600 – 1700FTIRValidates peptide backbone formation.
Amide II (N-H bend / C-N stretch)1510 – 1580FTIRSensitive to secondary structure and protonation.
Methionine (C-S stretch)630 – 670 & 700 – 745Raman / FTIRVerifies the intact thioether side-chain.

Comparative Analysis of Analytical Modalities

No single spectroscopic technique provides a complete picture of Z-Ile-Met-OH. The choice of modality dictates the sensitivity to specific functional groups and the required sample preparation.

FeatureATR-FTIRTransmission FTIR (KBr Pellet)Raman Spectroscopy
Sample Preparation None. Direct analysis of solid powder.High. Requires grinding and pressing with hygroscopic KBr.None. Direct laser focus on solid or liquid.
Backbone Sensitivity High. Excellent for Amide I/II and Z-group.Very High. Superior signal-to-noise ratio.Moderate. Amide bands are weaker than in IR.
Thioether (C-S) Sensitivity Low. C-S dipole change is too weak for clear IR detection.Low to Moderate. Often lost in baseline noise.Very High. Strong polarizability of sulfur yields sharp peaks.
Environmental Interference Low. Ambient air compensation is usually sufficient.High. KBr absorbs water, causing massive interference at 1640 cm⁻¹[4].None. Water is Raman inactive.
Operational Verdict Primary Choice. Best for rapid, non-destructive batch release.Secondary Choice. Use only when trace impurity quantification is needed.Orthogonal Choice. Essential for validating the methionine side chain.

Modality Selection Workflow

SpectroscopicWorkflow Sample Z-Ile-Met-OH Protected Dipeptide Decision Select Analytical Modality Sample->Decision ATR ATR-FTIR (Rapid Surface Analysis) Decision->ATR Backbone Profiling Trans Transmission FTIR (High-Res Pellet) Decision->Trans Trace Impurities Raman Raman Spectroscopy (Non-Polar Bonds) Decision->Raman Thioether Verification BandsIR Amide I/II & Z-Group C=O (1700-1500 cm⁻¹) ATR->BandsIR Trans->BandsIR BandsRaman Methionine C-S Stretch (~640-745 cm⁻¹) Raman->BandsRaman

Decision matrix for selecting the optimal vibrational spectroscopy modality for Z-Ile-Met-OH.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic causality and a validation checkpoint.

Protocol A: ATR-FTIR Profiling of Z-Ile-Met-OH

Objective: Rapid validation of the peptide backbone and Z-protecting group.

  • System Purge & Background Acquisition:

    • Action: Purge the FTIR spectrometer with dry N₂ and acquire a background single-beam spectrum (64 scans, 4 cm⁻¹ resolution).

    • Causality: Water vapor absorbs intensely between 1400-1800 cm⁻¹, which directly overlaps with and obscures the critical Amide I and Amide II bands of peptides[4]. Purging removes this interference.

    • Validation Checkpoint: Inspect the background spectrum. If sharp rotational water bands are visible at ~1640 cm⁻¹, continue purging before proceeding.

  • Sample Application:

    • Action: Place 1-2 mg of crystalline Z-Ile-Met-OH directly onto the diamond ATR crystal. Apply maximum uniform pressure using the anvil.

    • Causality: The evanescent IR wave penetrates only 0.5 to 2.0 µm into the sample. Intimate optical contact is required to generate a strong signal.

  • Data Acquisition & Post-Processing:

    • Action: Acquire the sample spectrum. Apply an ATR depth-correction algorithm to the raw data.

    • Causality: In ATR, penetration depth is directly proportional to wavelength. Without correction, low-wavenumber bands (e.g., the fingerprint region) will appear artificially magnified compared to high-wavenumber bands (e.g., Amide A).

    • Validation Checkpoint: Verify the baseline between 2500–2000 cm⁻¹. This region should be completely flat, as Z-Ile-Met-OH possesses no vibrational modes in this window. Sloping baselines indicate poor crystal contact or scattering.

Protocol B: Orthogonal Raman Validation of the Methionine Thioether

Objective: Confirm the integrity of the C-S bond, which is functionally invisible in FTIR.

  • Laser Selection & Optimization:

    • Action: Utilize a 785 nm or 1064 nm near-infrared excitation laser rather than a standard 532 nm visible laser.

    • Causality: Aromatic protecting groups like the benzyloxycarbonyl (Z) group can exhibit strong auto-fluorescence under visible light, which creates a massive baseline curve that swallows Raman scattering signals. Near-IR lasers bypass this electronic excitation.

  • Acquisition:

    • Action: Focus the laser objective (e.g., 50x) onto a single crystal of the peptide. Acquire data from 400 to 1800 cm⁻¹.

    • Validation Checkpoint: Locate the sharp peak at approximately 642 cm⁻¹[5]. The presence of this distinct, narrow band confirms the intact C-S stretch of the methionine residue, validating the side-chain integrity that FTIR cannot reliably confirm.

References

  • Source: leibniz-fli.
  • Source: longdom.
  • Source: spiedigitallibrary.
  • Source: semanticscholar.
  • Source: nih.

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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Z-Ile-met-OH
Reactant of Route 2
Reactant of Route 2
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